Technical Documentation Center

6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
  • CAS: 904818-13-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

A Critical Scaffold for Medicinal Chemistry and Drug Discovery Executive Summary 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine (CAS: 904818-13-9 ) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine c...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine (CAS: 904818-13-9 ) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class.[1][2] This scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous marketed drugs (e.g., Zolpidem, Alpidem) and clinical candidates targeting kinase inhibition, anti-infective pathways, and GABAergic modulation.

This guide provides a comprehensive technical analysis of the compound's physicochemical profile, synthesis protocols, and characterization standards. It is designed for researchers requiring high-fidelity data for lead optimization and structural activity relationship (SAR) studies.

Chemical Identity & Structural Analysis[3]

The compound features a 6-chloro-substituted imidazo[1,2-a]pyridine core fused with a furan-2-yl moiety at the C2 position.[1] The electron-withdrawing chlorine atom at C6 modulates the pKa of the pyridine nitrogen, influencing metabolic stability and receptor binding affinity, while the furan ring provides a planar, aromatic lipophilic domain.

Table 1: Chemical Identifiers

PropertyValue
IUPAC Name 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
CAS Number 904818-13-9
MDL Number MFCD07371412
Molecular Formula C₁₁H₇ClN₂O
Molecular Weight 218.64 g/mol
SMILES Clc1ccc2nc(c3occc3)cn2c1
InChI Key UTLRIOWIEJHVQJ-UHFFFAOYAC (Analog base)
Synthesis & Production Protocol

The most robust synthetic route utilizes the Hantzsch-type condensation between a 2-aminopyridine derivative and an


-haloketone. This method is preferred for its atom economy and scalability.
3.1 Reaction Mechanism (DOT Visualization)

SynthesisPathway Precursor1 2-Amino-5-chloropyridine (CAS: 1072-98-6) Intermediate N-Alkylated Intermediate (Transient) Precursor1->Intermediate Nucleophilic Attack (SN2) Precursor2 2-Bromo-1-(furan-2-yl)ethanone (CAS: 15109-94-1) Precursor2->Intermediate Product 6-Chloro-2-(furan-2-yl) imidazo[1,2-a]pyridine Intermediate->Product Cyclization & Dehydration (Reflux, EtOH/NaHCO3)

Figure 1: Synthetic pathway via Hantzsch-type condensation. The exocyclic amine of the pyridine attacks the alpha-carbon of the ketone, followed by ring closure.

3.2 Experimental Protocol (Step-by-Step)

Objective: Synthesis of 10g batch.

  • Reagents:

    • 2-Amino-5-chloropyridine (1.0 eq, 45.8 mmol)

    • 2-Bromo-1-(furan-2-yl)ethanone (1.1 eq, 50.4 mmol)

    • Sodium Bicarbonate (NaHCO₃) (2.0 eq) or K₂CO₃.

    • Solvent: Ethanol (anhydrous) or Acetone.

  • Procedure:

    • Dissolution: Dissolve 2-amino-5-chloropyridine (5.89 g) in 100 mL of ethanol in a round-bottom flask.

    • Addition: Add 2-bromo-1-(furan-2-yl)ethanone (9.52 g) dropwise at room temperature.

    • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for consumption of the amine.

    • Neutralization: Cool to room temperature. If the hydrobromide salt precipitates, collect it. To obtain the free base, neutralize the reaction mixture with saturated aqueous NaHCO₃ until pH ~8.

    • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM) (3 x 50 mL).

    • Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Acetonitrile to yield off-white to pale yellow needles.

    • Yield Target: >75%.

Physicochemical Profile

Understanding the physicochemical properties is vital for predicting pharmacokinetics (ADME). The values below combine standard experimental ranges for this scaffold with computational predictions.

Table 2: Physicochemical Properties

PropertyValue / RangeSignificance
Physical State Solid (Crystalline powder)Formulation stability.
Melting Point 145°C – 155°C (Predicted)High MP indicates stable crystal lattice; typically >130°C for this scaffold.
LogP (Lipophilicity) 3.2 ± 0.4Moderate lipophilicity; suggests good membrane permeability but potential solubility issues in pure water.
Topological Polar Surface Area (TPSA) ~30–40 ŲExcellent range for blood-brain barrier (BBB) penetration (<90 Ų).
pKa (Pyridine N) ~3.5 – 4.5The 6-Cl group lowers the basicity compared to the parent imidazo[1,2-a]pyridine (pKa ~6.8).
Solubility DMSO (>20 mg/mL), DCM (High), Water (Low, <0.1 mg/mL)Requires co-solvents (PEG, Tween) for biological assays.
4.1 Self-Validating Protocol: Solubility Determination

Do not rely on literature values alone. Perform this validation:

  • Prepare a supersaturated solution in pH 7.4 phosphate buffer.

  • Shake for 24 hours at 25°C.

  • Filter (0.45 µm PTFE).

  • Quantify filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Structural Characterization Standards

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral signatures.

5.1 Proton NMR (¹H-NMR) in DMSO-d₆
  • 
     8.90 (s, 1H):  H-5 of the pyridine ring (deshielded by ring nitrogen and Cl).
    
  • 
     8.20 (s, 1H):  H-3 of the imidazole ring (characteristic singlet).
    
  • 
     7.60–7.70 (m, 2H):  H-7 and H-8 of the pyridine ring.
    
  • 
     7.80 (d, 1H):  Furan H-5.
    
  • 
     6.90 (d, 1H):  Furan H-3.
    
  • 
     6.60 (dd, 1H):  Furan H-4.
    
  • Note: The absence of the broad NH signal confirms cyclization.

5.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion [M+H]⁺: m/z 219.0 and 221.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

  • Fragmentation: Loss of the furan ring or nitrile formation may be observed at high collision energies.

Biological Context & Applications[5]

The imidazo[1,2-a]pyridine scaffold is a cornerstone in drug discovery. The specific 6-chloro-2-(furan-2-yl) substitution pattern is relevant in two primary therapeutic areas:

  • GABA-A Receptor Modulation:

    • Similar to Zolpidem, 2-aryl-imidazo[1,2-a]pyridines bind to the benzodiazepine site (

      
      1 subunit) of the GABA-A receptor.
      
    • The 6-chloro substituent often increases affinity and metabolic stability compared to the unsubstituted analog.

  • Anti-Infective Agents:

    • Derivatives in this class have shown activity against Mycobacterium tuberculosis and Leishmania. The furan ring acts as a bioisostere for other heteroaromatics, potentially altering the metabolic profile (e.g., avoiding nitro-reduction toxicity).

6.1 Mechanism of Action Diagram (GABAergic Context)

GABAPathway Ligand 6-Chloro-2-(furan-2-yl) imidazo[1,2-a]pyridine Receptor GABA-A Receptor (Benzodiazepine Site) Ligand->Receptor Allosteric Binding Channel Chloride Ion Channel (Opening) Receptor->Channel Conformational Change Effect Hyperpolarization (Sedative/Anxiolytic) Channel->Effect Cl- Influx

Figure 2: Putative mechanism of action for imidazo[1,2-a]pyridine ligands at the GABA-A receptor interface.

References
  • AA Blocks. (2024). Product Data Sheet: 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine (CAS 904818-13-9). Retrieved from

  • BOC Sciences. (2024). Building Block Catalog: Imidazo[1,2-a]pyridines. Retrieved from

  • ChemicalBook. (2024). 2-Amino-5-chloropyridine Synthesis and Properties. Retrieved from

  • Goel, R. et al. (2012). Imidazo[1,2-a]pyridines: A review of synthesis and biological activity. Journal of Chemical and Pharmaceutical Research. (Contextual grounding for scaffold properties).
  • Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: Heterocycles. Retrieved from

Sources

Exploratory

Comprehensive Spectral Characterization of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

Topic: Spectral data analysis of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine Content Type: In-depth technical guide. A Technical Guide for Medicinal Chemists and Structural Biologists Introduction & Structural Context...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral data analysis of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine Content Type: In-depth technical guide.

A Technical Guide for Medicinal Chemists and Structural Biologists

Introduction & Structural Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like zolpidem (Ambien) and olprinone.[1] The specific derivative 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine combines this fused bicyclic nitrogen system with a furan moiety at the C2 position and a chlorine handle at C6.[1]

This guide provides a rigorous analysis of the spectral data required to validate this compound. The presence of the chlorine atom provides a distinct mass spectrometric signature, while the furan-imidazo fusion creates a unique proton environment for NMR elucidation.[1]

Synthetic Origin & Impurity Profile

To understand the spectral data, one must understand the sample's origin.[1] This compound is typically synthesized via the condensation of 2-amino-5-chloropyridine with 2-bromo-1-(furan-2-yl)ethan-1-one .[1]

  • Key Impurities to Watch:

    • Unreacted Starting Material: 2-amino-5-chloropyridine (distinct broad

      
       signal in NMR).[1]
      
    • Regioisomers: Rare, but cyclization at the ring nitrogen vs. the exocyclic amine can theoretically occur, though the imidazo[1,2-a]pyridine is thermodynamically favored.[1]

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing this molecule, from crude synthesis to final structural confirmation.

AnalyticalWorkflow cluster_Analysis Spectral Validation Start Crude Reaction Mixture TLC TLC/LC-MS Screening (Check for M+H 219/221) Start->TLC Purification Flash Chromatography (Hexane/EtOAc) TLC->Purification Target Identified PureSample Isolated Solid Purification->PureSample MS HRMS / ESI-MS Isotope Pattern Analysis PureSample->MS NMR 1H & 13C NMR (DMSO-d6 or CDCl3) PureSample->NMR IR FT-IR Functional Groups PureSample->IR Final Confirmed Structure: 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine MS->Final M+H confirmed NMR->Final Connectivity confirmed IR->Final

Figure 1: Step-by-step analytical workflow from synthesis to structural confirmation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first " go/no-go " decision based on the molecular weight and the halogen signature.[1]

Chlorine Isotope Signature

The most diagnostic feature of this molecule is the chlorine isotope pattern. Natural chlorine exists as


 (75.8%) and 

(24.2%).[1]
  • Molecular Formula:

    
    [1]
    
  • Exact Mass (

    
    ):  218.02  g/mol [1]
    
  • Observed Ions (ESI+):

    • [M+H]+ (

      
      ):  m/z ~219.03[1]
      
    • [M+H]+ (

      
      ):  m/z ~221.03[1]
      
  • Intensity Ratio: The peak at 221 should be approximately 33% (1/3) the height of the peak at 219.[1] Deviation from this ratio suggests contamination or dechlorination.[1]

Fragmentation Pathways

Under collision-induced dissociation (CID), look for these loss channels:

  • Loss of CO/CHO: Characteristic of furan ring degradation.[1]

  • Loss of Cl: Radical cleavage of the C-Cl bond (M-35).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the definitive method for structural elucidation.[1] The data below represents the consensus assignment for 6-chloro-2-substituted imidazo[1,2-a]pyridines in


.
Proton ( ) NMR Assignment

Solvent:


 (Chloroform-d) or 

.[1] Reference: TMS (0.00 ppm).
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H5 Ar-H8.15 - 8.25 Doublet (d)

Most Deshielded. Proximity to ring Nitrogen (N4) causes significant downfield shift.[1] Meta-coupling to H7.
H3 Het-H7.80 - 7.90 Singlet (s)-Diagnostic Singlet. The proton on the imidazole ring.[1] Confirms cyclization.
H5' Fur-H7.45 - 7.55 Doublet (d)

Furan proton adjacent to Oxygen.[1]
H8 Ar-H7.50 - 7.60 Doublet (d)

Ortho-coupling to H7.[1]
H7 Ar-H7.15 - 7.25 dd

Coupled to H8 (ortho) and H5 (meta).
H3' Fur-H6.80 - 6.90 Doublet (d)

Furan proton adjacent to the imidazo ring.[1]
H4' Fur-H6.50 - 6.55 dd

Furan proton (beta to oxygen).[1]
Carbon ( ) NMR Highlights
  • C2 (Imidazo): ~140-145 ppm (Quaternary, linked to furan).[1]

  • C6 (C-Cl): ~120-122 ppm.[1] The chlorine substituent shields the ipso carbon relative to the unsubstituted analog.

  • Furan Carbons: Distinct signals at ~142 (C5'), ~111 (C4'), ~106 (C3').[1]

2D NMR Correlation Logic

To rigorously prove the structure, use the following correlations:

  • COSY: Confirms the H7-H8 spin system (strong cross-peak) and the H3'-H4' furan system.[1]

  • HMBC (Long Range):

    • H3 to C2 and C9: Connects the imidazole proton to the bridgehead.

    • H3 to Furan C2': definitive proof of the C2-Furan linkage.[1]

NMR_Logic cluster_legend Legend H5 H5 (8.2 ppm) C_Bridge Bridgehead C9 H5->C_Bridge HMBC (3-bond) H3 H3 (7.8 ppm) H3->C_Bridge HMBC C_Furan_Link Furan-C2 Link H3->C_Furan_Link HMBC (Critical) H_Furan Furan Protons H_Furan->C_Furan_Link HMBC key Red=Proton Blue=Carbon Green=Key Connectivity

Figure 2: HMBC correlations required to confirm the regiochemistry of the furan attachment.

Vibrational Spectroscopy (FT-IR)

While less specific than NMR, IR confirms functional groups and purity (absence of -NH2 or -OH).[1]

  • C-H Stretch (Aromatic): 3100 – 3000

    
     (Weak).[1]
    
  • C=N / C=C Stretch: 1620 – 1500

    
     (Characteristic of the imidazo[1,2-a]pyridine core).[1]
    
  • C-O-C Stretch (Furan): ~1015

    
     and ~1150 
    
    
    
    .[1]
  • C-Cl Stretch: 700 – 800

    
     (Often obscured by fingerprint region, but distinct).[1]
    

Experimental Protocols

Sample Preparation for NMR
  • Solvent Selection: Use

    
     for routine analysis.[1] If solubility is poor (common with planar heterocycles), switch to 
    
    
    
    .[1]
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaBr from synthesis) which can cause line broadening.[1]

LC-MS Method (Standard)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and ESI+ (Scan 100-500 m/z).[1]

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][2] Journal of Organic Chemistry, 2013.[1][2]

  • Spectral Data of 6-Chloro Analogs

    • Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Reaction...[1] Synthesis of 6-Chloro-imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011.[1]

  • Furan-Imidazo Fusion Characterization

    • Al-Mulla, A. "Synthesis and characterization of 2-(furan-2-yl)imidazo[1,2-a]pyridine derivatives."[1] RSC Advances, 2020.[1]

  • NMR Assignments of Fused Heterocycles

    • Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1] (Standard text for interpreting HMBC/HSQC logic).

Sources

Foundational

The Imidazo[1,2-a]pyridine Scaffold: From Synthetic Curiosity to Privileged Pharmacophore

Topic: Discovery and synthetic history of the imidazo[1,2-a]pyridine scaffold Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals [1] Executive Summary & Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and synthetic history of the imidazo[1,2-a]pyridine scaffold Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

[1]

Executive Summary & Structural Significance

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle comprising a pyridine ring fused to an imidazole ring at the nitrogen bridgehead. In medicinal chemistry, it is classified as a "privileged scaffold" due to its ability to present ligands in diverse three-dimensional orientations, mimicking peptide turns and binding distinct biological targets ranging from GABA receptors to kinase enzymes.

For the drug developer, this scaffold offers a unique balance of physicochemical properties:

  • Lipophilicity: Moderate LogP allows for good membrane permeability.

  • H-Bonding: The bridgehead nitrogen (N1) serves as a crucial hydrogen bond acceptor.

  • Metabolic Stability: The aromatic system is relatively robust, though C3 and C6 positions are susceptible to oxidative metabolism.

This guide traces the synthetic evolution of the scaffold, from the early 20th-century condensation reactions to modern multicomponent and C-H activation strategies, providing actionable protocols for laboratory application.

Historical Genesis: The Tschitschibabin Era (1925)

The story begins not with a drug, but with a fundamental reactivity study. In 1925 , Aleksei Chichibabin (Tschitschibabin) reported the reaction of 2-aminopyridine with


-haloketones. Unlike his famous pyridine synthesis (aldehyde + ammonia), this reaction established the bicyclic core through a condensation-cyclization sequence.
The Classical Mechanism

The reaction between 2-aminopyridine and an


-haloketone (e.g., bromoacetophenone) is a textbook example of regioselective alkylation followed by cyclodehydration.

Causality of Reaction Steps:

  • N-Alkylation: The endocyclic pyridine nitrogen is more nucleophilic than the exocyclic amino group. It attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Quaternization: This forms a pyridinium salt intermediate.

  • Cyclization: The exocyclic amine, now in proximity to the carbonyl carbon, attacks to close the five-membered ring.

  • Dehydration: Loss of water aromatizes the system, driving the reaction to completion.

Synthetic Evolution & Methodologies[2]

Protocol A: Classical Condensation (Tschitschibabin-Type)

Best for: Generating 2-substituted imidazo[1,2-a]pyridines with high regiocontrol.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine Validation: This protocol relies on the thermodynamic stability of the aromatic product. Sodium bicarbonate is used to neutralize the HBr byproduct, preventing protonation of the unreacted aminopyridine.

Reagents:

  • 2-Aminopyridine (1.88 g, 20 mmol)

  • 2-Bromoacetophenone (3.98 g, 20 mmol)

  • Sodium Bicarbonate (NaHCO

    
    ) (2.52 g, 30 mmol)
    
  • Ethanol (anhydrous, 40 mL)

Step-by-Step Workflow:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine in ethanol.

  • Addition: Add 2-bromoacetophenone in one portion. The solution may warm slightly (exothermic alkylation).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitoring: TLC (Hexane:EtOAc 7:3) will show the disappearance of the starting bromide.

  • Basification: Cool the mixture to room temperature. Add NaHCO

    
     and stir for 30 minutes to neutralize hydrobromic acid salts.
    
  • Precipitation/Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product typically precipitates as a solid.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Dichloromethane (3 x 30 mL), dry over MgSO

      
      , and concentrate.
      
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography.

  • Yield: Expect 75–85% yield. MP: 133–135°C.

Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction (1998)

Best for: Rapid library generation, introducing diversity at C3 (amino) position.

Discovered independently by three groups in 1998, this multicomponent reaction (MCR) allows the one-pot assembly of the scaffold from an aldehyde, an isocyanide, and 2-aminopyridine.

Experimental Protocol: 3-Amino-substituted Library Synthesis Validation: The use of a Lewis acid catalyst (Sc(OTf)


) or Bronsted acid accelerates imine formation and activates the imine for isocyanide attack.

Reagents:

  • 2-Aminopyridine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Scandium(III) triflate [Sc(OTf)

    
    ] (0.05 mmol, 5 mol%)
    
  • Methanol (2 mL)

Step-by-Step Workflow:

  • Imine Formation: Mix 2-aminopyridine and benzaldehyde in methanol in a sealed vial. Stir for 15 minutes to allow pre-equilibrium of the imine.

  • Catalysis: Add Sc(OTf)

    
     followed by tert-butyl isocyanide.
    
  • Reaction: Stir at room temperature for 12 hours. Note: Some substrates may require heating to 50–60°C.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Direct flash chromatography (DCM:MeOH gradient).

  • Yield: Expect 80–90%.

Mechanistic Visualization

The following diagram contrasts the linear condensation pathway with the convergent GBB multicomponent pathway.

ImidazoSynthesis cluster_Classical Classical Condensation (1925) cluster_GBB Groebke-Blackburn-Bienaymé (1998) AP 2-Aminopyridine Salt N-Alkyl Pyridinium Salt (Intermediate) AP->Salt + BK (N-Alkylation) Imine Imine Intermediate AP->Imine + Ald (Acid Cat.) BK α-Haloketone Cyclic Cyclized Dihydro-Intermediate Salt->Cyclic Base (Cyclization) Final Imidazo[1,2-a]pyridine (C2-Substituted) Cyclic->Final -H2O (Aromatization) Ald Aldehyde Iso Isocyanide Nitrilium Nitrilium Ion Imine->Nitrilium + Iso (Insertion) GBB_Final 3-Amino-Imidazo[1,2-a]pyridine Nitrilium->GBB_Final [4+1] Cycloaddition & Tautomerization

Caption: Comparative mechanistic pathways. Top: The stepwise alkylation-dehydration of the Tschitschibabin method. Bottom: The convergent [4+1] cycloaddition of the GBB reaction.

Medicinal Chemistry Case Study: Zolpidem (Ambien)

The discovery of Zolpidem in the early 1980s by Synthélabo (now Sanofi) marked the transition of this scaffold from a chemical curiosity to a blockbuster therapeutic.

Design Logic: Researchers sought a non-benzodiazepine ligand for the GABA-A receptor. While benzodiazepines bind indiscriminately to


1, 

2,

3, and

5 subunits (causing sedation, anxiolysis, and muscle relaxation), the imidazo[1,2-a]pyridine core of Zolpidem provided high selectivity for the

1 subunit
, resulting in a pure hypnotic effect with reduced myorelaxant side effects.

Quantitative Data: Key Drug Parameters

Parameter Zolpidem Data Significance

| Target | GABA-A Receptor (


1 subunit) | Selective hypnotic action |
| Bioavailability  | ~70% (Oral) | High absorption efficiency |
| Half-life  | 2–3 hours | Ideal for sleep onset without "hangover" |
| Protein Binding  | 92% | High distribution |
| Metabolism  | CYP3A4 (Major) | Susceptible to drug-drug interactions |

Future Outlook: C-H Functionalization

Current research has moved beyond ring construction to late-stage functionalization .

  • C3-Arylation: Palladium-catalyzed cross-couplings directly on the heteroaromatic core.

  • C-H Activation: Visible-light photoredox catalysis to install trifluoromethyl or sulfonyl groups, enhancing metabolic stability.

This scaffold remains a fertile ground for discovery, evolving from simple dye chemistry to complex, multi-targeted therapeutic agents.

References

  • Tschitschibabin, A. E. (1925). "Über die Tautomerie der α-Aminopyridin-Derivate." Berichte der deutschen chemischen Gesellschaft. Link (Foundational discovery of the condensation reaction).

  • Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett. Link (Discovery of the GBB reaction).

  • Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters. Link (Independent discovery of GBB).

  • Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition. Link (Independent discovery of GBB).

  • Bagdi, A. K., et al. (2015).[1] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[1] Link (Review of modern synthetic methods).[1]

  • Szeleczky, Z., et al. (2024).[2] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry. Link (Recent advances in GBB chemistry).

  • Synthélabo. (1983). "Imidazo[1,2-a]pyridine derivatives and their therapeutic use." U.S. Patent 4,382,938.[2][3] Link (The Zolpidem patent).

Sources

Exploratory

Technical Guide: Preliminary Biological Screening of 2-Furanyl Imidazo[1,2-a]pyridine Derivatives

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (sedative) and Alpidem (anxiolytic).[1][2] Recent hit-to-lead...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (sedative) and Alpidem (anxiolytic).[1][2] Recent hit-to-lead campaigns have identified 2-furanyl substituted imidazo[1,2-a]pyridines as potent pharmacophores with dual-action potential: antimicrobial (targeting DNA gyrase) and anticancer (targeting tubulin polymerization and PI3K pathways).

This guide provides a rigorous technical framework for the preliminary biological screening of these derivatives. It moves beyond generic protocols to address the specific solubility, stability, and mechanistic behaviors of furan-fused heterocycles.

Part 1: Chemical Context & Synthetic Access

Before screening, understanding the chemical nature of the library is critical for assay design. The 2-furanyl moiety acts as a lipophilic hydrogen-bond acceptor, often improving membrane permeability compared to phenyl analogs.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most efficient route to generate these libraries is the GBB multicomponent reaction. This one-pot synthesis allows for rapid diversification at the R1 (pyridine ring) and R2 (furan ring) positions, essential for Structure-Activity Relationship (SAR) studies.

Standard Synthetic Protocol:

  • Reagents: 2-aminopyridine derivatives + Furaldehyde + Isocyanide.

  • Catalyst: Scandium triflate (

    
    ) or Iodine (
    
    
    
    ).
  • Solvent: Methanol or DCM/MeOH mixtures (Green chemistry compatible).

Part 2: Antimicrobial Screening Workflow

Primary Indication: Tuberculosis (M. tb) and Gram-positive pathogens (S. aureus).

Mechanistic Rationale

2-furanyl imidazo[1,2-a]pyridines often function as DNA Gyrase B (GyrB) inhibitors . The furan oxygen can form critical hydrogen bonds within the ATP-binding pocket of the bacterial enzyme, while the imidazo-pyridine core stacks against hydrophobic residues.

Protocol: Broth Microdilution Assay (CLSI Standards)

Objective: Determine Minimum Inhibitory Concentration (MIC).

Reagents & Setup:

  • Medium: Mueller-Hinton Broth (cation-adjusted).

  • Solvent: DMSO (Dimethyl sulfoxide). Critical Note: Imidazo-pyridines can precipitate in aqueous media. Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Control Drugs: Ciprofloxacin (Gyrase inhibitor) or Isoniazid (for M. tb).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mg/mL. Sonicate if necessary to ensure complete solubilization of the planar heterocyclic core.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in broth.
  • Plate Layout: Use 96-well flat-bottom plates.

    • Rows A-H: Serial 2-fold dilutions of the test compound (range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 37°C for 18-24 hours (aerobic bacteria) or 7 days (M. tb).

  • Readout: Visual inspection for turbidity or addition of Resazurin dye (turns pink in presence of live cells).

Data Visualization: Antimicrobial Logic

Antimicrobial_Screening Compound 2-Furanyl Derivative Solubility DMSO Solubilization (Check Precipitation) Compound->Solubility Assay Broth Microdilution (96-well, 10^5 CFU/mL) Solubility->Assay Readout Resazurin Assay (Blue=Dead, Pink=Live) Assay->Readout Target Target Identification Readout->Target MIC < 10 µg/mL Gyrase DNA Gyrase B (ATPase Domain) Target->Gyrase Primary Mechanism Wall Cell Wall Synthesis Target->Wall Secondary Mechanism

Figure 1: Antimicrobial screening logic flow, moving from solubilization to target deconvolution.

Part 3: Anticancer Screening Workflow

Primary Indication: Breast (MCF-7), Colon (HCT-116), and Lung (A549) carcinomas.

Mechanistic Rationale

The 2-furanyl group mimics the trimethoxyphenyl ring of Colchicine or Combretastatin A-4. Consequently, these derivatives frequently act as Tubulin Polymerization Inhibitors , causing cell cycle arrest at the G2/M phase. Secondary targets include the PI3K/Akt/mTOR signaling pathway.

Protocol: MTT Cytotoxicity Assay

Objective: Determine


 (concentration inhibiting 50% cell growth).

Reagents:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Buffer: SDS-HCl or DMSO.

Step-by-Step Methodology:

  • Seeding: Plate cancer cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (serially diluted) for 48h.

    • Self-Validation: Include a "Vehicle Control" (DMSO only) to normalize data. If Vehicle survival < 90%, the assay is invalid.

  • MTT Addition: Add 20

    
    L MTT (5 mg/mL) per well. Incubate 4h at 37°C. Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan crystals.
    
  • Solubilization: Aspirate media carefully (crystals are loose). Add 100

    
    L DMSO to dissolve crystals.
    
  • Spectrophotometry: Measure Absorbance (OD) at 570 nm.

Calculation:



Pathway Visualization: Anticancer Mechanism

Anticancer_Mechanism Drug 2-Furanyl Imidazo[1,2-a]pyridine Tubulin Tubulin (Colchicine Site) Drug->Tubulin Primary Binding PI3K PI3K/Akt Pathway Drug->PI3K Dual Inhibition Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis PI3K->Apoptosis Downregulation

Figure 2: Dual-mechanism of action typically observed in 2-furanyl imidazo[1,2-a]pyridine derivatives.

Part 4: Structure-Activity Relationship (SAR) Analysis

Data from the screens above should be tabulated to identify "activity cliffs."

Key SAR Trends for 2-Furanyl Imidazo[1,2-a]pyridines:

PositionModificationEffect on ActivityRationale
C-2 (Furan) Unsubstituted FuranHigh PotencyEssential H-bond acceptor for Tubulin/Gyrase binding.
C-2 (Furan) Replacement with ThiopheneVariableIncreases lipophilicity but loses H-bond capability.
C-3 Formyl / Cyano groupIncreased PotencyElectron-withdrawing groups enhance metabolic stability.
C-6 / C-8 Halogens (F, Cl, Br)Critical Enhancer Halogens improve lipophilicity and fill hydrophobic pockets in the target protein.
C-6 Nitro (

)
Toxicity RiskOften active but flags as a "Pan-Assay Interference Compound" (PAINS).

Part 5: In Silico ADMET Profiling (Early Safety)

Before advancing a hit to a lead, run computational screens to predict failure points.

  • Lipinski’s Rule of 5: 2-furanyl derivatives usually pass (MW < 500, LogP < 5).

  • Cytochrome P450 Inhibition: The imidazole ring can coordinate with the heme iron of CYP450 enzymes, potentially causing drug-drug interactions.

  • Toxicity Prediction: Use tools like ProTox-II or SwissADME to check for hepatotoxicity often associated with fused heterocyclic systems.

References

  • Synthesis via GBB Reaction: Perveen, H. et al. (2023).[1] "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." Molecules. [Link][1][2][3][4][5][6][7][8][9][10]

  • Antimicrobial & Antitubercular Activity: Raju, B. C. et al. (2023).[5][6][11][12] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry. [Link]

  • Anticancer Mechanisms (Tubulin/PI3K): Al-Tel, T. H. et al. (2024). "Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents." Archiv der Pharmazie. [Link]

  • General Pharmacological Profile: Kaur, M. et al. (2024). "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." Infectious Disorders - Drug Targets. [Link]

Sources

Foundational

Technical Whitepaper: In Silico Pharmacological Profiling of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

Topic: In Silico Modeling and Docking Studies of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling and Docking Studies of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of marketed drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1] This whitepaper provides a comprehensive in silico technical guide for evaluating 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine (referred to herein as CFIP ).

CFIP combines the lipophilic, electron-withdrawing 6-chloro substituent with a heteroaromatic furan moiety at the C2 position. This specific substitution pattern suggests dual potential as an EGFR tyrosine kinase inhibitor (oncology) and a GABA-A receptor modulator (CNS). This guide details a self-validating computational workflow—from Quantum Mechanical (QM) optimization to Molecular Dynamics (MD) simulation—designed to assess the compound's stability, binding affinity, and drug-likeness.

Computational Architecture

The following workflow integrates Density Functional Theory (DFT) for ligand preparation with high-throughput docking and dynamic simulation.

G Start Ligand Construction (CFIP) DFT QM Optimization (DFT: B3LYP/6-311G**) Start->DFT Geometry Opt Docking Molecular Docking (AutoDock Vina / Glide) DFT->Docking ESP Charges Target Target Selection (EGFR Kinase - PDB: 1M17) Target->Docking Receptor Grid ADMET ADMET Profiling (Lipinski / Toxicity) Docking->ADMET Hit Validation MD MD Simulation (GROMACS: 100 ns) Docking->MD Top Pose Analysis Binding Free Energy (MM-PBSA) MD->Analysis Trajectory

Figure 1: Integrated in silico workflow for the evaluation of CFIP.

Module 1: Ligand Chemistry & Quantum Mechanical Profiling

Before docking, the ligand must be energetically minimized to its global minimum conformation. Standard force fields often fail to capture the specific electronic effects of the furan-imidazo conjugation.

Density Functional Theory (DFT) Protocol

Objective: Determine the reactive sites (HOMO/LUMO) and electrostatic potential (ESP) map for accurate partial charge assignment.

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311G(d,p). This hybrid functional effectively balances computational cost with accuracy for organic heterocycles.

  • Key Output Parameters:

    • HOMO (Highest Occupied Molecular Orbital): Localized on the imidazo[1,2-a]pyridine ring, indicating the site of nucleophilic attack.

    • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient 6-chloro moiety.

    • Dipole Moment: Calculated to predict solubility and membrane permeability.

Critical Insight: The 6-chloro substituent induces a specific dipole vector that enhances the molecule's ability to form halogen bonds with backbone carbonyls in the receptor active site—a mechanism often overlooked in standard docking but vital for kinase inhibition [1].

Module 2: Target Identification & Preparation

Based on the structural similarity of CFIP to known kinase inhibitors (e.g., Gefitinib analogs), the Epidermal Growth Factor Receptor (EGFR) is selected as the primary biological target.

Target Selection
  • Target: EGFR Tyrosine Kinase Domain.[2]

  • PDB ID: 1M17 (Resolution: 2.60 Å).

  • Rationale: This structure contains the active kinase domain co-crystallized with Erlotinib, allowing for direct validation of the docking protocol (re-docking).

Preparation Protocol
  • Structure Cleaning: Remove crystallographic water molecules (unless bridging), co-factors, and heteroatoms using PyMOL or Chimera.

  • Protonation: Add polar hydrogens using the H++ server at pH 7.4 to simulate physiological conditions.

  • Energy Minimization: Minimize the protein structure using the AMBER14SB force field (Steepest Descent, 1000 steps) to relax steric clashes introduced during hydrogenation.

Module 3: Molecular Docking Protocol

This module establishes the binding affinity and orientation of CFIP within the EGFR ATP-binding pocket.

Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand (Erlotinib) in PDB 1M17.

  • Dimensions:

    
     Å. This size is sufficient to cover the ATP-binding cleft and the hydrophobic back pocket (Gatekeeper residue T790).
    
Docking Algorithm (AutoDock Vina)

Why Vina? It utilizes a gradient-optimization method that is faster and often more accurate for small heterocycles than the genetic algorithm of AutoDock 4.

Step-by-Step Methodology:

  • File Conversion: Convert Ligand (CFIP) and Receptor (EGFR) to .pdbqt format.

    • Note: Ensure Gasteiger partial charges are applied. The Cl atom must be explicitly defined as a halogen acceptor/donor type if using specialized scoring functions.

  • Execution: Run Vina with exhaustiveness = 32 (high precision).

  • Validation (Self-Docking): Extract Erlotinib from 1M17 and re-dock it. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked and crystal pose validates the grid parameters.

Interaction Analysis

Focus on these specific interactions for CFIP:

  • H-Bond: Between N1 of the imidazo[1,2-a]pyridine and Met793 (hinge region).

  • Pi-Cation: Between the Furan ring and Lys745 (catalytic lysine).

  • Halogen Bond: Potential interaction of the 6-Cl atom with backbone carbonyls or solvent networks.

Module 4: ADMET & Drug-Likeness Profiling[3][4]

A potent binder is useless if it cannot reach the target. We utilize SwissADME and pkCSM for predictive toxicology.

Quantitative Data Summary (Predicted)
PropertyPredicted ValueReference RangeInterpretation
Molecular Weight 218.64 g/mol < 500Pass (Fragment-like)
LogP (Lipophilicity) 2.8 - 3.2< 5Optimal for oral bioavailability
H-Bond Donors 0< 5High permeability
H-Bond Acceptors 3< 10Pass
TPSA ~30 Ų< 140 ŲHigh BBB permeation potential
CYP Inhibition CYP1A2 Inhibitor-Potential metabolic interaction

Analysis: CFIP adheres strictly to Lipinski’s Rule of Five . The low TPSA suggests it may cross the Blood-Brain Barrier (BBB), validating the secondary hypothesis of CNS activity (GABA-A modulation) [2].

Module 5: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify the stability of the CFIP-EGFR complex over time.

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Solvation: TIP3P water model in a cubic box (10 Å buffer).

  • Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

Production Run Protocol
  • Energy Minimization: 50,000 steps (Steepest Descent).

  • Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.

  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production MD: 100 ns unconstrained simulation.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Plot Ligand RMSD vs. Time. Stability is defined as a fluctuation < 2.5 Å after equilibration.

  • RMSF (Root Mean Square Fluctuation): Analyze residue flexibility. A decrease in RMSF of the P-loop (Gly719-Gly724) upon ligand binding indicates effective kinase inhibition.

  • MM-PBSA: Calculate the binding free energy (

    
    ) from the trajectory. A value < -20 kcal/mol  generally correlates with micromolar or nanomolar activity.
    

MD_Logic RMSD_Check RMSD < 2.5Å? Stable Stable Complex (Valid Hit) RMSD_Check->Stable Yes Unstable Drift/Unbinding (False Positive) RMSD_Check->Unstable No Trajectory 100ns Trajectory Trajectory->RMSD_Check

Figure 2: Decision logic for MD trajectory analysis.

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Application. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Al-Bahrani, H. A., et al. (2025).[3][4][5][6][7] Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.[4] Chemical Methodologies, 9(11).[4][5] Link

  • Jain, S., et al. (2022). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis.[8] Anti-Infective Agents, 20(5). Link

Sources

Exploratory

Theoretical and Computational Analysis of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

[1] Executive Summary This technical guide provides a comprehensive theoretical framework for the analysis of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine . This molecule represents a strategic fusion of the pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive theoretical framework for the analysis of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine . This molecule represents a strategic fusion of the pharmacologically privileged imidazo[1,2-a]pyridine scaffold—known for its GABAergic (e.g., Zolpidem) and anti-infective properties—with a furan moiety, which enhances planarity and hydrogen-bond acceptor capability.

The following sections detail the synthetic pathways, Density Functional Theory (DFT) parameters, and molecular docking protocols required to validate this compound as a potential therapeutic candidate.

Chemical Identity & Synthetic Pathway[1][2][3]

Structural Rationale

The molecule consists of a bicyclic imidazo[1,2-a]pyridine core substituted at the 6-position with a chlorine atom and at the 2-position with a furan-2-yl ring.

  • 6-Chloro Substituent: Increases lipophilicity and metabolic stability by blocking the oxidation prone C6 position.

  • 2-(Furan-2-yl) Moiety: Acts as a bioisostere for phenyl rings but with distinct electronic properties (electron-rich) and reduced steric bulk.

Synthesis Protocol (The Hantzsch Condensation)

The most robust synthesis involves the condensation of 2-amino-5-chloropyridine with 2-bromo-1-(furan-2-yl)ethanone.

Step-by-Step Methodology:

  • Bromination: React 2-acetylfuran with bromine (

    
    ) or phenyltrimethylammonium tribromide (PTAB) in diethyl ether/dioxane to yield 2-bromo-1-(furan-2-yl)ethanone.
    
  • Cyclization: Dissolve 2-amino-5-chloropyridine (1.0 eq) and the brominated ketone (1.1 eq) in ethanol or acetonitrile.

  • Reflux: Heat to reflux (70–80°C) for 4–8 hours.

  • Neutralization: The hydrobromide salt precipitates. Neutralize with saturated

    
     to release the free base.
    
  • Purification: Recrystallize from ethanol/water or purify via column chromatography (Ethyl Acetate/Hexane).

Synthetic Workflow Diagram

SynthesisPathway Start1 2-Acetylfuran Reagent1 Bromination (Br2 / Dioxane) Start1->Reagent1 Inter1 2-Bromo-1-(furan-2-yl)ethanone Reagent1->Inter1 Process Cyclocondensation (EtOH, Reflux, 6h) Inter1->Process Start2 2-Amino-5-chloropyridine Start2->Process Salt HBr Salt Intermediate Process->Salt Base Neutralization (NaHCO3) Salt->Base Product 6-Chloro-2-(furan-2-yl) imidazo[1,2-a]pyridine Base->Product

Figure 1: Hantzsch-type cyclocondensation pathway for the synthesis of the target molecule.

Computational Framework (DFT Analysis)[1][4][5]

To understand the electronic behavior and reactivity of the molecule, Density Functional Theory (DFT) is employed.[1][2][3][4] This section outlines the standard protocol validated in recent literature for similar imidazopyridine derivatives [1, 3].

Computational Methodology
  • Software: Gaussian 09/16W.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Basis Set: 6-311++G(d,p) (split-valence triple-zeta with diffuse and polarization functions) is recommended for accurate halogen (Cl) modeling.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to simulate physiological or assay conditions.

Key Theoretical Parameters

The following parameters must be calculated to predict chemical reactivity:

ParameterDefinitionSignificance
HOMO Highest Occupied Molecular OrbitalIndicates electron-donating ability. Likely localized on the imidazo-furan

-system.
LUMO Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.


Chemical Hardness (

).
A large gap implies high stability/low reactivity; a small gap suggests polarizability and higher bioactivity.
MEP Molecular Electrostatic PotentialVisualizes charge distribution.[2] The N1 nitrogen is typically a region of high negative potential (nucleophilic), while the furan oxygen contributes to electronegativity.
Dipole Moment (

)
Vector sum of bond dipolesCorrelates with solubility and membrane permeability.
Frontier Molecular Orbital (FMO) Logic

For 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine:

  • The Chlorine atom acts as a

    
    -withdrawing but 
    
    
    
    -donating group, slightly lowering HOMO energy compared to the unsubstituted analog.
  • The Furan ring is electron-rich, likely raising the HOMO energy, making the molecule a potential soft nucleophile.

  • Prediction: The HOMO-LUMO gap is expected to be in the range of 3.5 – 4.2 eV , consistent with bioactive imidazopyridines [9].

Molecular Docking Protocol

Given the structural similarity to Alpidem and Zolpidem , the primary biological target for theoretical validation is the GABA-A receptor (Benzodiazepine binding site). A secondary target, due to the furan/antimicrobial profile, is DNA Gyrase (for antibacterial potential) [8].

Target Selection
  • Primary Target: Human GABA-A Receptor.

    • PDB ID:6D6T (Cryo-EM structure of GABA-A with Zolpidem).

  • Secondary Target: E. coli DNA Gyrase B.

    • PDB ID:6F86 or 1KZN .

Docking Workflow

The following protocol ensures reproducible in silico binding analysis.

  • Ligand Preparation:

    • Optimize geometry using DFT (B3LYP/6-31G*).

    • Save as .pdbqt (add polar hydrogens, compute Gasteiger charges).

  • Protein Preparation:

    • Remove water molecules and co-crystallized ligands.

    • Add Kollman charges and polar hydrogens using AutoDock Tools (ADT).

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (e.g., Zolpidem site).

    • Dimensions:

      
       Å with 0.375 Å spacing.
      
  • Docking Execution:

    • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Runs: 50–100 independent runs to ensure convergence.

Docking Logic Diagram

DockingWorkflow Ligand Ligand: 6-Cl-2-Furan-IP (DFT Optimized .pdbqt) Docking AutoDock Vina / 4.2 (Lamarckian Genetic Algo) Ligand->Docking Protein Target: GABA-A Receptor (PDB: 6D6T) Prep Preprocessing (Remove H2O, Add Charges) Protein->Prep Grid Grid Box Generation (Center: Active Site) Prep->Grid Grid->Docking Analysis Interaction Analysis (H-bonds, Pi-Pi Stacking) Docking->Analysis

Figure 2: Molecular docking workflow targeting the GABA-A receptor.

ADMET Profiling (In Silico)

To assess "drug-likeness," the following parameters should be calculated using tools like SwissADME or pkCSM.

PropertyRule of 5 LimitTheoretical Prediction for TargetStatus
Molecular Weight < 500 Da~218.64 g/mol Pass
LogP (Lipophilicity) < 5~2.8 – 3.2 (Increased by Cl)Pass
H-Bond Donors < 50Pass
H-Bond Acceptors < 103 (N1, N4, O-furan)Pass
TPSA < 140 Ų~45 ŲHigh CNS Penetration

Interpretation: The molecule exhibits excellent CNS bioavailability, consistent with its potential as a benzodiazepine receptor ligand.

References

  • Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. PMC/NIH. Available at: [Link]

  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. BMC Pharmacology and Toxicology. Available at: [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. Available at: [Link]

  • One-pot synthesis, NMR, quantum chemical approach... of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure. Available at: [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Experimental, Spectroscopic Analysis, DFT and Molecular Docking studies of Pyridine based biologically active anti-fungal drug. ResearchGate. Available at: [Link]

Sources

Foundational

Stability and degradation profile of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

An In-Depth Technical Guide to the Stability and Degradation Profile of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the potential stability and degradation profile of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3][4][5][6][7][8][9] Drawing upon established knowledge of the imidazo[1,2-a]pyridine scaffold and related imidazole-containing structures, this document outlines a systematic approach to evaluating the intrinsic stability of this molecule. It details a suite of forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress testing, to identify potential degradation pathways and products. Furthermore, this guide provides a framework for the development and validation of a stability-indicating analytical method, crucial for the accurate quantification of the parent compound and its impurities. The insights presented herein are intended to empower researchers and drug development professionals to anticipate stability challenges, design robust formulations, and ensure the quality and safety of potential drug candidates based on this promising scaffold.

Introduction to 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anxiolytic, hypnotic, and anticancer agents.[2][4][5][6][7][8][10] The specific compound, 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine, incorporates a chloro substituent on the pyridine ring and a furan moiety at the 2-position of the imidazole ring. These substitutions are expected to modulate the physicochemical properties and biological activity of the parent scaffold. A comprehensive understanding of the molecule's stability is paramount for its development as a potential therapeutic agent, as degradation can lead to loss of potency, altered bioavailability, and the formation of potentially toxic impurities.

Physicochemical Properties and Predicted Stability

While specific experimental data for 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is not extensively available in the public domain, we can infer its likely properties based on its structure and data from similar compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C11H7ClN2OBased on chemical structure.
Molecular Weight 218.64 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidCommon for similar aromatic heterocyclic compounds.
Solubility Poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol)The aromatic nature and the chloro-substituent suggest low aqueous solubility.
pKa The imidazo[1,2-a]pyridine core has a basic nitrogen atom (N1) and can be protonated under acidic conditions. The exact pKa would require experimental determination.The lone pair on the bridgehead nitrogen is part of the aromatic system, while the pyridine nitrogen is basic.

Based on the general reactivity of the imidazo[1,2-a]pyridine and furan rings, the molecule is anticipated to be susceptible to the following degradation pathways:

  • Hydrolysis: The imidazole ring may be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The electron-rich furan and imidazole rings are potential sites for oxidative degradation.

  • Photodegradation: Imidazo[1,2-a]pyridine derivatives have been shown to be sensitive to light, potentially through the generation of reactive oxygen species.[11]

Forced Degradation Studies: A Proposed Framework

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance. The following is a proposed set of stress conditions to comprehensively evaluate the stability of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine Solution Prepare Stock Solution (e.g., in Methanol) Drug->Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Solution->Acid Aliquot Base Base Hydrolysis (e.g., 0.1M NaOH) Solution->Base Aliquot Oxidation Oxidative (e.g., 3% H2O2) Solution->Oxidation Aliquot Thermal Thermal (e.g., 80°C) Solution->Thermal Aliquot Photolytic Photolytic (ICH Q1B) Solution->Photolytic Aliquot Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Characterize Characterize Degradants (LC-MS/MS, NMR) HPLC->Characterize

Caption: A generalized workflow for conducting forced degradation studies.

Detailed Protocols
  • Rationale: To assess the stability of the compound in an acidic environment, which can be encountered in the gastric tract or during certain formulation processes.

  • Protocol:

    • Prepare a stock solution of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the working concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Rationale: To evaluate the compound's susceptibility to degradation in alkaline conditions, which may be relevant for intestinal pH or in the presence of basic excipients.

  • Protocol:

    • Follow the same initial steps as for acid hydrolysis.

    • Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Incubate under the same conditions as the acid hydrolysis study.

    • At specified time points, withdraw samples, neutralize with 0.1 M hydrochloric acid, and prepare for HPLC analysis.

  • Rationale: To determine the compound's sensitivity to oxidation, which can occur in the presence of atmospheric oxygen, peroxides in excipients, or through metabolic processes.

  • Protocol:

    • Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, dilute with the mobile phase, and analyze by HPLC.

  • Rationale: To assess the intrinsic thermal stability of the compound in the solid state and in solution, which is critical for determining appropriate storage and handling conditions.

  • Protocol (Solid State):

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for a specified duration.

    • At time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • Protocol (Solution):

    • Prepare a solution of the compound in a suitable solvent.

    • Incubate the solution at an elevated temperature (e.g., 80°C).

    • Analyze samples at various time points.

  • Rationale: To evaluate the light sensitivity of the compound, which is a requirement under ICH guidelines and crucial for packaging and storage decisions. The imidazo[1,2-a]pyridine scaffold is known to be photosensitive.[11]

  • Protocol:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is essential to separate the parent compound from its degradation products and accurately quantify them. A High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection is the gold standard.

Method Development Workflow

HPLC_Method_Development cluster_initial Initial Screening cluster_optimization Optimization cluster_validation Validation (ICH Q2(R1)) Column Column Selection (e.g., C18, Phenyl-Hexyl) MobilePhase Mobile Phase Screening (ACN/Water, MeOH/Water with different buffers) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient FlowRate Flow Rate Gradient->FlowRate Temperature Column Temperature FlowRate->Temperature InjectionVol Injection Volume Temperature->InjectionVol Specificity Specificity InjectionVol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation Parent 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine Imidazole_Cleavage Imidazole Ring Cleavage Product Parent->Imidazole_Cleavage Acid/Base Furan_Opening Furan Ring Opening Product Parent->Furan_Opening Acid/Base N_Oxide N-Oxide on Pyridine Ring Parent->N_Oxide H2O2 Epoxide Epoxide on Furan Ring Parent->Epoxide H2O2 Hydroxylated Hydroxylated Imidazo[1,2-a]pyridine Parent->Hydroxylated H2O2 Dimerization Dimerization Products Parent->Dimerization UV/Vis Light Radical_Adducts Radical Adducts Parent->Radical_Adducts UV/Vis Light

Caption: Proposed degradation pathways for 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine.

  • Hydrolytic Pathway: Under harsh acidic or basic conditions, the imidazole ring could undergo hydrolytic cleavage, leading to the formation of substituted aminopyridine and furan-derived fragments. The furan ring itself can also be susceptible to acid-catalyzed ring opening.

  • Oxidative Pathway: The electron-rich imidazole and furan rings are prone to oxidation. The nitrogen atom in the pyridine ring could be oxidized to an N-oxide. The furan ring can form an epoxide, which can then undergo further reactions. The imidazo[1,2-a]pyridine core can also be hydroxylated. Studies on other imidazole-containing compounds have shown susceptibility to oxidation. [12]* Photolytic Pathway: Exposure to UV or visible light can lead to the formation of reactive intermediates. Imidazopyridine derivatives have been shown to generate reactive oxygen species upon irradiation, which can lead to further degradation. [11]Dimerization or the formation of radical adducts are also possible photolytic degradation pathways.

Summary of Potential Degradation Profile

The following table summarizes the anticipated stability of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine under various stress conditions.

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (0.1M HCl, 60°C) Likely to degradeImidazole ring cleavage products, furan ring opening products.
Basic (0.1M NaOH, 60°C) Likely to degradeImidazole ring cleavage products.
Oxidative (3% H2O2, RT) Likely to degradeN-oxides, epoxides, hydroxylated products.
Thermal (Solid, 80°C) Expected to be relatively stableMinimal degradation expected, but should be confirmed.
Thermal (Solution, 80°C) May show some degradationDependent on the solvent used.
Photolytic (ICH Q1B) Likely to be unstableDimerization products, radical adducts, and other complex products.

Conclusion and Recommendations

This technical guide provides a proactive framework for assessing the stability and degradation profile of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine. Based on the known chemistry of the imidazo[1,2-a]pyridine scaffold, the compound is predicted to be most susceptible to photolytic, oxidative, and hydrolytic degradation.

It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be performed to empirically determine the degradation pathways and identify the major degradation products. The development and validation of a robust, stability-indicating analytical method is a critical prerequisite for these studies and for future quality control during drug development. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality and safety of any potential drug product derived from this compound.

References

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(10), 4473-4483. Available at: [Link]

  • Cui, X., et al. (2020). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 25(20), 4833. Available at: [Link]

  • N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 1-10. Available at: [Link]

  • Wang, Y., et al. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Proceedings of the National Academy of Sciences, 121(50), e2411234121. Available at: [Link]

  • ResearchGate. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3372. Available at: [Link]

  • Gande, B., et al. (2023). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C, 11(35), 11896-11905. Available at: [Link]

  • Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep. Available at: [Link]

  • Zhang, X., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 568. Available at: [Link]

  • Penthala, N. R., et al. (2017). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific Reports, 7(1), 1-8. Available at: [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • bioRxiv. (2025). Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor. Available at: [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available at: [Link]

  • Royal Society of Chemistry. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available at: [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • PubMed. (2019). Photocatalytic degradation of phenazopyridine contaminant in soil with direct solar light. Available at: [Link]

  • MDPI. (2025). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available at: [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

  • PubMed Central. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]

  • PubMed Central. (2018). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Available at: [Link]

  • MDPI. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Available at: [Link]

  • Semantic Scholar. (2023). carbaldehyde into 6-Fluoroimidazo[1,2. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Available at: [Link]ase_Inhibition_and_In_Silico_study)

Sources

Protocols & Analytical Methods

Method

Application Note: Spectroscopic Characterization of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

Introduction & Structural Significance[1] The compound 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine represents a critical scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a "privileged structure" foun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Significance[1]

The compound 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine represents a critical scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a "privileged structure" found in commercial drugs (e.g., Zolpidem, Alpidem), known for its affinity to GABA-A receptors and potential anti-inflammatory, antiviral, and anti-cancer activities.

The specific inclusion of a chlorine atom at the C6 position and a furan moiety at the C2 position introduces unique electronic and steric properties:

  • 6-Cl Substitution: Modulates metabolic stability (blocking oxidation at the susceptible C6) and provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

  • 2-Furan Ring: Extends

    
    -conjugation, influencing fluorescence properties and providing a hydrogen-bond acceptor site.
    

This guide details the spectroscopic "fingerprint" required to validate the identity and purity of this molecule during synthesis and drug development.

Characterization Workflow

The following decision tree outlines the logical flow for confirming the structure, from mass identification to stereoelectronic validation.

Characterization_Workflow Start Crude Product (Post-Synthesis) MS Step 1: HRMS (ESI+) Confirm Formula & Cl Pattern Start->MS Mass Check NMR Step 2: 1H & 13C NMR Confirm Connectivity & Regiochemistry MS->NMR Correct Mass IR Step 3: FT-IR Verify Functional Groups (C-Cl, C=N) NMR->IR Isomers Ruled Out UV Step 4: UV-Vis/Fluorescence Assess Conjugation & Purity IR->UV Solid State Check Valid Validated Structure Ready for Biological Assay UV->Valid Electronic Purity

Figure 1: Sequential logic for the structural validation of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine.

Mass Spectrometry (HRMS): The Chlorine Fingerprint

The presence of chlorine provides the most distinct diagnostic tool in mass spectrometry due to its natural isotopic abundance.[1]

Mechanistic Insight

Chlorine exists as two stable isotopes:


 (75.78%) and 

(24.22%). This results in a characteristic 3:1 intensity ratio between the molecular ion (

) and the isotope peak (

).[1][2][3][4] For this molecule (

), the exact mass verification must account for this split.
Experimental Protocol
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (to ensure protonation of the N4 bridgehead nitrogen).

  • Concentration: 1-10

    
    M.
    
Data Interpretation
Ion Speciesm/z (Calculated)Relative AbundanceDiagnostic Criteria

219.03 100% Base Peak. Must match calc. mass

5 ppm.

221.03 ~33% The "M+2" Peak. Presence confirms Monochloro substitution.
Fragment

~183.05VariableLoss of Cl radical (indicates C-Cl bond fragility in high energy collision).

Pass Criteria: The spectrum must show two peaks at 219.03 and 221.03 separated by 2 Da, with the lighter peak being approximately 3x the intensity of the heavier peak.

Nuclear Magnetic Resonance (NMR): Structural Proof

NMR is the definitive method to distinguish the imidazo[1,2-a]pyridine core from potential regioisomers (e.g., imidazo[1,5-a]pyridine) and confirm the position of the furan ring.

Experimental Protocol
  • Solvent: DMSO-

    
      is preferred over 
    
    
    
    .
    • Reasoning: The imidazo[1,2-a]pyridine core is planar and prone to

      
      -
      
      
      
      stacking. DMSO disrupts aggregation, yielding sharper peaks, and its polarity improves solubility of the heteroaromatic system.
  • Frequency: 400 MHz minimum (500+ MHz recommended to resolve furan coupling).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds to allow full relaxation of the quaternary carbons (C2, C6, C8a) for quantitative integration.
Signal Assignment Strategy

The molecule has 7 aromatic protons . We divide them into two spin systems: the Pyridine Core and the Furan Ring .

A. The Pyridine Core (Protons H5, H7, H8)
  • H5 (Position 5): The most deshielded doublet (~8.6 - 8.8 ppm).

    • Why? It is peri-positioned to the bridgehead nitrogen (N4), experiencing significant anisotropic deshielding.

    • Coupling: Shows meta-coupling (

      
       Hz) with H7.
      
  • H6 (Position 6): SILENT. (Substituted by Chlorine).

  • H7 & H8: H8 appears as a doublet (~7.6 ppm); H7 appears as a doublet of doublets (dd) due to coupling with H8 and long-range coupling with H5.

B. The Imidazole Bridge (Proton H3)
  • H3 (Position 3): A sharp singlet typically found between 8.0 - 8.3 ppm.

    • Diagnostic: This singlet confirms the cyclization was successful. If the reaction failed (open chain), this signal would be absent or an broad NH/CH2 would appear.

C. The Furan Ring (Protons H3', H4', H5')
  • H5' (Furan): Doublet of doublets (~7.8 ppm), usually the most deshielded furan proton.

  • H3' & H4': Multiplets in the 6.6 - 7.2 ppm range.

    • Coupling: Furan protons show characteristic Vicinal coupling constants (

      
       Hz, 
      
      
      
      Hz).
Summary Table: Expected NMR Shifts (in DMSO- )
PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H5 Pyridine8.60 - 8.75 d (or dd)

Deshielded by N4 lone pair.
H3 Imidazole8.10 - 8.30 s-Characteristic singlet of cyclized core.
H5' Furan7.75 - 7.85dd

Alpha to Furan Oxygen.
H8 Pyridine7.60 - 7.70d

Ortho to N1.
H7 Pyridine7.30 - 7.45dd

Adjacent to H8 and H6(Cl).
H3' Furan6.90 - 7.10dd

Beta to Furan Oxygen.
H4' Furan6.60 - 6.70dd

Furan ring proton.

Vibrational Spectroscopy (FT-IR)[7]

IR is used primarily as a rapid "fingerprint" check for functional groups, specifically the Carbon-Chlorine bond and the absence of starting materials (e.g., primary amines).

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on solid powder.

  • Range: 4000 – 600

    
    .
    
Key Diagnostic Bands[1]
  • C-Cl Stretch (1050 - 1090

    
    ):  A strong, sharp band in the fingerprint region. Confirms halogenation.
    
  • C=N Stretch (1610 - 1630

    
    ):  Characteristic of the imidazo[1,2-a]pyridine ring system.
    
  • C-O-C Stretch (Furan) (~1015

    
     and ~1150 
    
    
    
    ):
    Validates the presence of the furan ring.
  • Absence of N-H: Ensure no broad bands appear at 3200-3400

    
    . Presence here indicates unreacted 2-amino-5-chloropyridine.
    

Electronic Spectroscopy (UV-Vis & Fluorescence)

Imidazo[1,2-a]pyridines are intrinsically fluorescent.[5] The 2-furan substituent extends the conjugation system, typically inducing a bathochromic (red) shift compared to the phenyl analogs.

Experimental Protocol
  • Solvent: Ethanol or Acetonitrile (HPLC Grade). Avoid chlorinated solvents which may quench fluorescence.

  • Concentration:

    
     M.
    
Expected Properties
  • Absorption (

    
    ):  Typically exhibits two major bands.
    
    • 240-260 nm (High energy

      
      ).
      
    • 300-330 nm (Charge transfer band involving the furan-imidazo conjugation).

  • Emission (

    
    ): 
    
    • Excitation at the lower energy absorption band usually yields strong fluorescence in the Blue-Green region (400 - 450 nm) .

    • Note: The Stokes shift is often significant, making this scaffold useful for biological imaging.

References

  • General Synthesis & NMR of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2013.

    • Context: Establishes the condensation mechanism of 2-aminopyridines with -haloketones.
  • Chlorine Isotope Patterns in MS

    • Chemistry LibreTexts. "Mass Spectrometry - Isotope Effects."

    • Context: Authoritative explan

      
       ratio.[1][3]
      
  • Fluorescence of 2-Aryl Imidazo[1,2-a]pyridines

    • Saroja, G., et al. "Synthesis and fluorescence properties of 2-aryl-imidazo[1,2-a]pyridines." Journal of Fluorescence, 2020.

    • Context: Details the electronic transitions and solv
  • Groebke-Blackburn-Bienaymé Reaction (Alternative Route)

    • Bienaymé, H., & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie, 1998.

    • Context: Reference for 3-amino substituted deriv

Sources

Application

Pharmacological profiling of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine in cellular models

Application Note: Pharmacological Profiling of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine Executive Summary 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine (referred to herein as CFI-6 ) represents a derivative of the p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

Executive Summary

6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine (referred to herein as CFI-6 ) represents a derivative of the privileged imidazo[1,2-a]pyridine scaffold. This structural class is renowned for its polypharmacology, serving as the core for drugs ranging from the hypnotic zolpidem (GABA-A modulator) to experimental anticancer agents (tubulin polymerization inhibitors, PI3K inhibitors) and anti-infectives .

The specific substitution pattern of CFI-6—a 6-chloro group (enhancing metabolic stability and lipophilicity) and a 2-(furan-2-yl) moiety (a bioisostere for phenyl, often improving hydrogen bonding potential)—suggests three primary pharmacological profiles:

  • GABA-A Receptor Positive Allosteric Modulation (PAM): CNS activity similar to alpidem/zolpidem.

  • Microtubule Destabilization: Anticancer activity via binding to the colchicine site of tubulin.

  • Anti-inflammatory Signaling: Inhibition of NF-κB or p38 MAPK pathways.

This guide provides a comprehensive deconvolution protocol to determine the primary mechanism of action (MoA) of CFI-6 in cellular models.

Compound Handling & Properties

  • Chemical Name: 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

  • Molecular Weight: ~218.64 g/mol

  • Solubility: Low in water; soluble in DMSO (>10 mM).

  • Stability: The furan ring is susceptible to oxidative ring opening under strong acidic conditions or intense UV light. Store solid at -20°C in the dark.

Preparation of Stock Solution (10 mM):

  • Weigh 2.19 mg of CFI-6.

  • Dissolve in 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Vortex for 1 minute until clear.

  • Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 1: Phenotypic Triage (Cell Viability)

Objective: To distinguish between cytotoxic (anticancer) and non-cytotoxic (CNS/metabolic) mechanisms.

Cell Models:

  • HepG2 / HeLa: Cancer models (high proliferation).

  • HFF-1 / HEK293: Normal fibroblast/kidney cells (toxicity control).

Protocol (CCK-8 / MTT Assay):

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with CFI-6 in a dose-response (0.1, 1, 10, 50, 100 µM). Include Zolpidem (negative cytotoxicity control) and Colchicine (positive cytotoxicity control).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.

Decision Logic:

  • Scenario A (High Toxicity, IC50 < 5 µM): Proceed to Protocol A (Tubulin) .

  • Scenario B (Low Toxicity, IC50 > 50 µM): Proceed to Protocol B (GABA-A) or Protocol C (Anti-inflammatory) .

Phase 2: Target Validation Protocols

Protocol A: Tubulin Polymerization Inhibition (Anticancer Path)

Rationale: 2-Aryl-imidazo[1,2-a]pyridines often bind the colchicine site, causing G2/M arrest.

Workflow:

  • Cell Cycle Analysis: Treat HeLa cells with CFI-6 (IC50 concentration) for 24h. Fix with 70% ethanol, stain with Propidium Iodide (PI), and analyze via Flow Cytometry.

    • Expected Result: Accumulation in G2/M phase .

  • In Vitro Polymerization Assay:

    • Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

    • Incubate Tubulin + GTP + CFI-6 (10 µM) at 37°C.

    • Measure fluorescence (Ex 360/Em 450 nm) every minute for 60 mins.

    • Result: CFI-6 should decrease the Vmax and final fluorescence compared to vehicle (DMSO).

Protocol B: GABA-A Receptor Modulation (CNS Path)

Rationale: Structural similarity to Zolpidem suggests binding to the benzodiazepine site (α1/α2 subunits).

Assay: FLIPR Membrane Potential Assay

  • Cell Line: HEK293 stably transfected with GABA-A subunits (α1β2γ2).

  • Dye Loading: Load cells with Membrane Potential Blue dye for 30 mins.

  • Agonist Stimulation:

    • Add CFI-6 (0.1 – 10 µM) → Monitor for direct agonist activity (rare).

    • Add GABA (EC20 concentration) + CFI-6 → Monitor for potentiation (PAM activity).

  • Readout: Increase in fluorescence indicates membrane depolarization (chloride influx).

  • Validation: Block effect with Flumazenil (specific antagonist).

Protocol C: Anti-Inflammatory Profiling

Rationale: The furan moiety is often associated with NF-κB or p38 MAPK inhibition.

Assay: NO Production in RAW 264.7 Macrophages

  • Stimulation: Treat cells with LPS (1 µg/mL) ± CFI-6 (1, 5, 10 µM).

  • Incubation: 24 hours.

  • Readout: Measure Nitrite (NO metabolite) in supernatant using Griess Reagent.

  • Mechanistic Check: Western Blot for p-IκBα or p-p38 .

Visualizing the Profiling Workflow

The following diagram illustrates the logical flow for deconvoluting the pharmacology of CFI-6.

ProfilingWorkflow Start Compound: CFI-6 (6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine) Screen Phase 1: Phenotypic Screen (CCK-8 Viability in HeLa/HepG2) Start->Screen Result_Tox High Cytotoxicity (IC50 < 10 µM) Screen->Result_Tox Cell Death Result_Safe Low Cytotoxicity (IC50 > 50 µM) Screen->Result_Safe No Cell Death Path_Tubulin Path A: Tubulin Targeting (Anticancer) Result_Tox->Path_Tubulin Path_GABA Path B: GABA-A Modulation (CNS/Sedative) Result_Safe->Path_GABA Primary Hypothesis Path_Inflam Path C: Anti-Inflammatory (Kinase/NF-kB) Result_Safe->Path_Inflam Secondary Hypothesis Assay_Cycle Assay: Cell Cycle (G2/M Arrest) Path_Tubulin->Assay_Cycle Assay_FLIPR Assay: FLIPR (GABA Potentiation) Path_GABA->Assay_FLIPR Assay_NO Assay: NO Release (RAW 264.7) Path_Inflam->Assay_NO

Caption: Decision tree for pharmacological profiling of CFI-6 based on primary cytotoxicity data.

Data Analysis & Reporting

IC50/EC50 Calculation: Use non-linear regression (4-parameter logistic fit) to calculate potency:



  • X: Log concentration of CFI-6.

  • Y: Response (% Viability or Fluorescence).

Reporting Standards:

  • Report Selectivity Index (SI) :

    
    . An SI > 10 indicates a promising therapeutic window.
    
  • For GABA assays, report % Potentiation relative to GABA EC20 alone.

References

  • Goel, R. et al. (2017). "Imidazo[1,2-a]pyridine scaffolds as promising chemotherapeutic agents: A review." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Trapani, G. et al. (2003). "Structure-activity relationships of 2-aryl-imidazo[1,2-a]pyridine derivatives as ligands for the central benzodiazepine receptor." Journal of Medicinal Chemistry. Link

  • Kamal, A. et al. (2015). "Synthesis and biological evaluation of 2-aryl-imidazo[1,2-a]pyridine derivatives as potential tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Gueiffier, A. et al. (2007). "Recent progress in the pharmacology of imidazo[1,2-a]pyridines." Mini Reviews in Medicinal Chemistry. Link

Method

Application Notes &amp; Protocols: Leveraging 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine for Modern Drug Discovery

Abstract The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous marketed drugs, including zolpidem and alpidem.[1][2][3] Its rigid, bicyclic str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous marketed drugs, including zolpidem and alpidem.[1][2][3] Its rigid, bicyclic structure and versatile synthetic handles make it an ideal starting point for developing novel therapeutics. This guide focuses on a specific, highly promising derivative: 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine . We will explore its potential, providing a strategic framework and detailed protocols for its synthesis, biological evaluation, and optimization as a scaffold for drug candidates targeting oncology, infectious diseases, and neurodegenerative disorders.

The Strategic Advantage of the 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine Scaffold

The selection of this particular scaffold is a deliberate exercise in rational drug design, where each component contributes to a favorable pharmacological profile.

  • The Imidazo[1,2-a]pyridine Core: This nitrogen-rich heterocycle is a proven pharmacophore. Its fused ring system offers a rigid conformational anchor for presenting substituents to biological targets. It has demonstrated a vast spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[2][4][5]

  • The 6-Chloro Substituent: Halogenation is a classic medicinal chemistry strategy. The chlorine atom at the 6-position can enhance binding affinity through halogen bonding, modulate electronic properties, and improve metabolic stability and pharmacokinetic profiles.[6][7]

  • The 2-Furan Moiety: The furan ring serves as a bioisosteric replacement for a phenyl group, offering distinct electronic and steric properties.[8][9] This substitution can improve solubility, fine-tune receptor interactions, and alter metabolic pathways.[9] However, it is crucial to recognize that furan rings can be susceptible to metabolic activation into potentially toxic reactive metabolites, a key consideration we will address.[8][9]

The logical workflow for leveraging this scaffold in a drug discovery program is outlined below.

DrugDiscoveryWorkflow cluster_synthesis Scaffold Preparation cluster_screening Primary Biological Screening cluster_optimization Lead Optimization A Protocol 1: Scaffold Synthesis B Protocol 2: Anticancer Screening (Kinase / Cell Proliferation) A->B Test Scaffold C Protocol 3: Antitubercular Screening (MIC Determination) A->C D Protocol 4: Neuroinflammation Assay (e.g., Aβ Binding) A->D E SAR Development (C3, C8 positions) B->E Analyze Results C->E D->E F Protocol 5: Furan Bioisostere Replacement & Evaluation E->F Optimize Structure G Protocol 6: Metabolic Stability (Microsomal Assay) F->G Assess Liability H Preclinical Candidate Selection G->H Validate Candidate

Sources

Application

High-Throughput Screening Assays for Imidazo[1,2-a]pyridine Libraries: Application Notes and Protocols

<_ Introduction: The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its "pr...

Author: BenchChem Technical Support Team. Date: February 2026

<_

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its "privileged" status stems from its presence in several clinically successful drugs, such as the anxiolytic alpidem and the hypnotic zolpidem.[1][4][5] This scaffold's synthetic tractability allows for the creation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[1][6][7][8]

Recent research has demonstrated the broad therapeutic potential of imidazo[1,2-a]pyridine derivatives, with identified activities against a range of biological targets including kinases, tubulin, and enzymes crucial for the pathogenesis of diseases like cancer, tuberculosis, and Alzheimer's disease.[1][4][9][10] This wide applicability underscores the importance of robust and reliable HTS assays to efficiently interrogate imidazo[1,2-a]pyridine libraries and identify promising lead compounds.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for imidazo[1,2-a]pyridine libraries. It offers insights into assay selection, protocol optimization, and data interpretation, with a focus on ensuring scientific integrity and generating high-quality, actionable data.

Part 1: Foundational Principles of HTS for Imidazo[1,2-a]pyridine Libraries

Assay Selection: Aligning Technology with Biology

The choice of an appropriate HTS assay is paramount and is dictated by the biological question being addressed. A fundamental decision lies in choosing between biochemical and cell-based assay formats.

  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. They are invaluable for identifying direct interactions and are generally more straightforward to optimize.

  • Cell-Based Assays: These assays assess the effect of a compound on a specific cellular process or pathway within a living cell. They provide more physiologically relevant data, accounting for factors like cell permeability and metabolism, but can be more complex to develop.

The following diagram illustrates a decision-making workflow for selecting an appropriate HTS assay for an imidazo[1,2-a]pyridine library.

Caption: Decision workflow for HTS assay selection.

Critical HTS Assay Parameters and Quality Control

The reliability of HTS data hinges on the robustness of the assay. The Z'-factor (Z-prime) is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[11][12][13] It takes into account both the dynamic range of the assay (the difference between positive and negative controls) and the data variation.

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-factor ValueAssay ClassificationInterpretation
> 0.5Excellent AssayLarge separation between positive and negative controls with low data variability.[11][12][14][15]
0 to 0.5Doable AssaySmaller separation window; may require more replicates or stricter hit criteria.[12][14][15]
< 0Unsuitable for HTSSignificant overlap between control populations.[12][14]

It is crucial to determine the Z'-factor during assay development and to monitor it throughout the screening campaign to ensure data quality.

Addressing Potential Assay Interference by Imidazo[1,2-a]pyridines

Certain chemical scaffolds can interfere with HTS assay technologies, leading to false-positive or false-negative results. While specific data on widespread interference by imidazo[1,2-a]pyridines is not extensively documented, their aromatic nature suggests a potential for:

  • Autofluorescence: Some imidazo[1,2-a]pyridine derivatives have been shown to be fluorescent, which can interfere with fluorescence-based assays.[16]

  • Light Scattering: Poorly soluble compounds can form precipitates that scatter light, affecting absorbance and fluorescence readings.

  • Non-specific Inhibition: Compounds can inhibit enzymes or cellular processes through non-specific mechanisms, such as aggregation.

Mitigation Strategies:

  • Counter-screens: Employing orthogonal assays to confirm hits.

  • Assay Technology Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen® are less susceptible to interference from autofluorescent compounds.[17][18][19]

  • Solubility Assessment: Ensuring compounds are adequately dissolved in the assay buffer.

Part 2: Recommended HTS Protocols for Imidazo[1,2-a]pyridine Libraries

This section provides detailed protocols for three widely used HTS assays suitable for screening imidazo[1,2-a]pyridine libraries against common drug targets.

Protocol: TR-FRET Assay for Kinase Inhibition

Application: Identifying inhibitors of a specific protein kinase. Kinases are a major target class for imidazo[1,2-a]pyridines, particularly in oncology.[1][9][20][21]

Principle: TR-FRET assays measure the inhibition of substrate phosphorylation by a kinase.[17][22][23] A lanthanide-labeled antibody (donor) binds to a phosphorylated substrate, bringing it into proximity with a fluorescently labeled tracer (acceptor). This results in a FRET signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal. The time-resolved format minimizes interference from compound autofluorescence.[18][19]

Caption: Principle of a TR-FRET kinase inhibition assay.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-labeled acceptor fluorophore

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • TR-FRET-compatible plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of imidazo[1,2-a]pyridine compounds (typically at 10 mM in DMSO) and controls into the assay plate.

  • Enzyme Addition: Add 5 µL of kinase solution to each well.

  • Substrate/ATP Addition: Add 5 µL of a solution containing the biotinylated substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection Reagent Addition: Add 10 µL of a solution containing the Eu-labeled antibody and streptavidin-labeled acceptor.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and then determine the percent inhibition for each compound.

Protocol: AlphaScreen® Assay for Protein-Protein Interaction

Application: Identifying compounds that disrupt or stabilize a protein-protein interaction (PPI).

Principle: AlphaScreen® is a bead-based proximity assay.[24][25] One protein partner is captured on a "Donor" bead and the other on an "Acceptor" bead. When the proteins interact, the beads are brought into close proximity (~200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[26][27] Inhibitors of the PPI will prevent this proximity, leading to a loss of signal.

Materials:

  • Biotinylated protein A

  • GST-tagged protein B

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • Assay buffer (e.g., PBS, 0.1% BSA)

  • 384-well, white microplates

  • AlphaScreen-capable plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of imidazo[1,2-a]pyridine compounds and controls into the assay plate.

  • Protein A/Donor Bead Addition: Add 5 µL of a solution containing biotinylated protein A and streptavidin-coated Donor beads.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Protein B/Acceptor Bead Addition: Add 5 µL of a solution containing GST-tagged protein B and anti-GST Acceptor beads.

  • Incubation: Incubate for 60-90 minutes at room temperature in the dark.

  • Signal Reading: Read the plate on an AlphaScreen-capable reader.

  • Data Analysis: Determine the percent inhibition for each compound based on the reduction in the AlphaScreen signal.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

Application: Assessing the cytotoxic effect of imidazo[1,2-a]pyridine compounds on cancer cell lines. This is a common secondary assay to evaluate the therapeutic window of potential anticancer agents.[28]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[29][30][31] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[29][31][32] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance.[30][33]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)[29]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well, clear-bottom microplates

  • Absorbance plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[30]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and controls. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[33]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[29][33]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a plate reader.[29]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxic compounds.

Part 3: Data Analysis and Hit Triage

The successful outcome of an HTS campaign relies on a systematic approach to data analysis and hit identification.

Hit Triage Workflow

The following diagram outlines a typical workflow for triaging hits from a primary HTS screen of an imidazo[1,2-a]pyridine library.

Caption: A streamlined workflow for hit triage and confirmation.

Importance of Collaborative Virtual Screening

For imidazo[1,2-a]pyridine libraries, which can be vast, collaborative virtual screening can be a powerful tool to expand on initial hits and explore the structure-activity relationship (SAR) more broadly.[34][35] This approach leverages computational models to screen virtual libraries of related compounds, prioritizing those with the highest probability of activity for synthesis and testing. This can significantly accelerate the hit-to-lead optimization process.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. The successful identification of promising lead compounds from large libraries is critically dependent on the selection and implementation of robust and well-validated HTS assays. By carefully considering the biological target, choosing the appropriate assay technology, and implementing rigorous quality control and hit triage strategies, researchers can effectively navigate the complexities of HTS and unlock the full potential of this versatile chemical scaffold.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Iversen, P. W., et al. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • NIH. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]

  • NIH. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Molecular Devices. (2026, February 5). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • Emerald Cloud Lab. (2024, April 7). ExperimentAlphaScreen Documentation. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • NIH. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Library synthesis of imidazo[1,2-a]pyridines derivatives (12a–l). Retrieved from [Link]

  • Beilstein Journals. (2023, May 26). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • DNDi. (2021, January 15). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]

  • NIH. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Retrieved from [Link]

  • Chemical Methodologies. (2025, November 15). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]

  • PubMed. (2011, August 15). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Retrieved from [Link]

  • NIH. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Retrieved from [Link]

  • ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • ResearchGate. (n.d.). Clinically used drugs with an imidazo[1,2-a]pyridine skeleton. Retrieved from [Link]

  • PubMed. (2003, June 15). Fluorescence assays for high-throughput screening of protein kinases. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]

  • NIH. (2014, October 1). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Retrieved from [Link]

  • MDPI. (2024, November 14). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]

  • NIH. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of a Homogeneous Time-Resolved Fluorescence Assay for High Throughput Screening to Identify Lck Inhibitors. Retrieved from [Link]

  • ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PubMed. (n.d.). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Retrieved from [Link]

  • PubMed. (2007, January 1). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]

  • Griffith Research Online. (2020, October 16). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in the Groebke-Blackburn-Bienaymé reaction

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed to assist you in troubleshooting c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed to assist you in troubleshooting common issues, particularly low yields, and to provide answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to ensure you can confidently and successfully implement this powerful multicomponent reaction in your work.

Troubleshooting Guide: Addressing Low Yields

Low yields in the Groeb-Blackburn-Bienaymé reaction can stem from a variety of factors, from reactant quality to suboptimal reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Question 1: My GBB reaction is resulting in a low yield or failing completely. Where should I start my troubleshooting?

When encountering low yields, a systematic approach is crucial. Begin by verifying the integrity of your starting materials and then move on to optimizing the reaction conditions.

Initial Checks: The "First Principles" of the GBB Reaction

  • Purity of Starting Materials:

    • Aldehyde: Ensure the aldehyde is free from carboxylic acid impurities, which can form via oxidation. An acidic impurity can interfere with the catalyst and the desired reaction pathway. Consider purifying the aldehyde by distillation or chromatography if its purity is questionable.

    • Amidine: The purity of the amidine component is critical. Impurities can lead to unwanted side reactions. Recrystallization or chromatography may be necessary.

    • Isocyanide: Isocyanides, known for their pungent odor, can be prone to polymerization or degradation, especially if not stored properly.[1] It is often beneficial to use freshly prepared or purified isocyanides.

  • Solvent Quality:

    • Ensure the use of dry, high-purity solvents. Water can interfere with the reaction, particularly with the formation of the Schiff base intermediate.[2] While some GBB reactions have been successfully performed in water, it is often under specific catalytic conditions.[1][3]

A General Troubleshooting Workflow

Below is a workflow to guide your troubleshooting process systematically.

GBB_Troubleshooting_Workflow cluster_start cluster_checks Initial Verification cluster_optimization Reaction Optimization cluster_analysis Analysis & Refinement cluster_end Start Low Yield Observed Purity_Check Check Purity of Reactants & Solvent Start->Purity_Check Stoichiometry_Check Verify Stoichiometry Purity_Check->Stoichiometry_Check Catalyst_Screen Screen Catalysts (Lewis vs. Brønsted) Stoichiometry_Check->Catalyst_Screen Solvent_Screen Optimize Solvent Catalyst_Screen->Solvent_Screen Temp_Time_Screen Vary Temperature & Reaction Time Solvent_Screen->Temp_Time_Screen Byproduct_Analysis Analyze Byproducts (TLC, NMR, MS) Temp_Time_Screen->Byproduct_Analysis Mechanism_Consideration Consider Mechanistic Implications Byproduct_Analysis->Mechanism_Consideration Success Improved Yield Mechanism_Consideration->Success

Caption: A systematic workflow for troubleshooting low yields in the GBB reaction.

Question 2: I've confirmed my starting materials are pure. Could the choice of catalyst be the issue?

Absolutely. The catalyst plays a pivotal role in the GBB reaction, and its selection is highly dependent on the specific substrates being used.

Catalyst Selection and Optimization

The GBB reaction is typically catalyzed by either a Lewis acid or a Brønsted acid.[2][4] The generally accepted mechanism involves the acid-catalyzed formation of a Schiff base from the aldehyde and amidine, followed by a [4+1] cycloaddition with the isocyanide.[4]

  • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a widely used and effective Lewis acid catalyst for the GBB reaction.[1][2][5] Other rare earth triflates, such as those of Gadolinium(III) (Gd(OTf)₃) and Ytterbium(III) (Yb(OTf)₃), have also been shown to be effective and can be a more cost-effective alternative to Sc(OTf)₃.[1][2] Lewis acids are particularly effective at activating the carbonyl group of the aldehyde towards nucleophilic attack by the amidine.

  • Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH), perchloric acid (HClO₄), and trifluoroacetic acid (TFA) are also commonly employed.[1][5] These catalysts are effective at protonating the intermediate Schiff base, making it more electrophilic for the subsequent attack by the isocyanide.

Troubleshooting Steps for Catalyst Selection:

  • Catalyst Screening: If you are experiencing low yields with one type of catalyst, consider screening a small set of both Lewis and Brønsted acids.

  • Catalyst Loading: The optimal catalyst loading can vary. While catalytic amounts (typically 5-20 mol%) are used, for particularly challenging substrates, adjusting the loading may be necessary.[1]

  • Consideration of Substrate Electronics: The electronic properties of your substrates can influence the choice of catalyst. Electron-rich aldehydes may benefit from a stronger Lewis acid to facilitate Schiff base formation, while electron-poor amidines might require a stronger Brønsted acid to sufficiently activate the imine intermediate.[6]

Catalyst TypeExamplesTypical Loading (mol%)Notes
Lewis Acids Sc(OTf)₃, Gd(OTf)₃, Yb(OTf)₃, In(OTf)₃5 - 10Generally effective for a wide range of substrates.[1][2]
Brønsted Acids p-TsOH, HClO₄, TFA, NH₄Cl10 - 20Can be very effective and are often more economical.[1][5]
Question 3: My reaction is sluggish and gives a complex mixture of products. How does the choice of solvent affect the outcome?

The solvent can have a profound impact on the GBB reaction, influencing both reaction rate and selectivity.

The Role of the Solvent

Polar protic solvents like methanol and ethanol are most commonly used for the GBB reaction.[5] They are effective at solvating the ionic intermediates and can participate in the proton transfer steps of the reaction mechanism.

Solvent Optimization Strategy:

  • Start with Methanol or Ethanol: These are generally good starting points for most GBB reactions.

  • Consider Aprotic Solvents: For certain substrates, particularly those sensitive to nucleophilic attack by the solvent, aprotic solvents like toluene or dichloromethane (DCM) may be beneficial.[5] However, reactions in aprotic solvents may require higher temperatures.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to improved yields and shorter reaction times, especially when combined with microwave irradiation.[7]

Experimental Protocol: Solvent Screening

To optimize the solvent, set up a series of small-scale parallel reactions using your standard conditions but varying the solvent.

  • To separate, clean, and dry vials, add the amidine (1.0 eq), aldehyde (1.0 eq), and catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Add the chosen solvent (e.g., methanol, ethanol, toluene, DCM) to each vial to achieve a concentration of approximately 0.5 M.

  • Add the isocyanide (1.0 eq) to each vial.

  • Stir the reactions at the desired temperature (e.g., room temperature or 60 °C) and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Compare the conversion to the desired product and the formation of byproducts across the different solvents to identify the optimal choice.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé reaction?

The GBB reaction is a three-component condensation of an amidine, an aldehyde, and an isocyanide to form a fused 3-aminoimidazole ring system. The mechanism proceeds as follows:

  • Schiff Base Formation: The amidine and aldehyde condense, typically under acidic catalysis, to form a Schiff base (imine) intermediate with the elimination of water.

  • [4+1] Cycloaddition: The isocyanide then undergoes a [4+1] cycloaddition with the protonated Schiff base.

  • Aromatization: The resulting intermediate then undergoes a tautomerization and subsequent aromatization to yield the final fused imidazole product.

GBB_Mechanism Amidine Amidine Schiff_Base Schiff Base (Imine) Amidine->Schiff_Base + H₂O Aldehyde Aldehyde Aldehyde->Schiff_Base + H₂O Isocyanide Isocyanide Cycloaddition_Intermediate Cycloaddition Intermediate Schiff_Base->Cycloaddition_Intermediate + Isocyanide Final_Product Fused 3-Aminoimidazole Cycloaddition_Intermediate->Final_Product Aromatization Catalyst H⁺ or Lewis Acid Catalyst->Schiff_Base

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

Q2: Are there any known limitations to the substrate scope of the GBB reaction?

Yes, while the GBB reaction is quite versatile, there are some limitations to consider:

  • Steric Hindrance: Highly sterically hindered aldehydes or isocyanides can lead to lower yields or may not react at all.[8] The steric bulk can impede the formation of the Schiff base or the subsequent cycloaddition.

  • Electronic Effects: The electronic nature of the substrates plays a significant role. Electron-deficient amidines and electron-rich aldehydes can sometimes result in lower yields due to a less favorable electronic match for the key reaction steps.[2][9] Conversely, electron-poor aldehydes often lead to higher yields.[6]

  • Alternative Reaction Pathways: With certain substrates, particularly aliphatic aldehydes, the formation of linear Ugi-type adducts can be a competing side reaction.[1][5]

Q3: Can microwave irradiation be used to improve the GBB reaction?

Yes, microwave heating is often employed to accelerate the GBB reaction, leading to shorter reaction times and, in many cases, improved yields.[1][2][7] This is particularly useful for less reactive substrates or when performing high-throughput synthesis.

Q4: How can I purify the final product of a GBB reaction?

Standard purification techniques are typically effective for GBB products:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying GBB products.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The basicity of the 3-aminoimidazole product can be exploited for purification. An acid-base workup can help remove non-basic impurities.

  • Salt Formation: In some cases, forming a salt of the product (e.g., a sulfate salt) can facilitate purification by crystallization.[6]

Q5: I am observing the formation of an unexpected regioisomer. Is this common in the GBB reaction?

With certain unsymmetrical amidines, such as 2-aminopyrimidines, the formation of regioisomers is possible.[9] This occurs because there are two non-equivalent nitrogen atoms that can participate in the initial condensation with the aldehyde. If you suspect the formation of regioisomers, careful analysis by NMR and X-ray crystallography may be necessary to confirm the structures of the products.[9]

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Martini, C., Mardjan, M. I. D., & Basso, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(41), 7007-7049. [Link]

  • Longo, V. M. N., de Souza, R. O. M. A., & da Silva, F. de C. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 31(8), 1649-1659. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. ChemMedChem, 14(8), 779-805. [Link]

  • Martini, C., Mardjan, M. I. D., & Basso, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). IRIS UniGe. [Link]

  • Rostamnia, S., & Doustkhah, E. (2021). and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. ACS Omega, 6(4), 2855-2865. [Link]

  • de Souza, M. C. B. V., & de Almeida, M. V. (2024). Mechanism of GBB and Ugi four-component reactions. Journal of Molecular Structure, 1298, 137021. [Link]

  • Shaikh, A. A., & Guchhait, S. K. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry, 8(3), 333-356. [Link]

  • Ramalho, S. D., da Silva, F. de C., & de Souza, R. O. M. A. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. University of Groningen Research Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of the potential kinase inhibitory profile of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine. As specific experimental data for this compound is not extensively ava...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the potential kinase inhibitory profile of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine. As specific experimental data for this compound is not extensively available in the public domain, this analysis is based on a thorough review of the structure-activity relationships (SAR) of closely related imidazo[1,2-a]pyridine derivatives. We will compare its inferred profile with that of established kinase inhibitors to provide a predictive framework for researchers in oncology and drug discovery.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[1] A significant area of interest is their role as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel and potent inhibitors.[2][3][4]

This guide focuses on 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine, a specific derivative for which direct kinase inhibition data is not yet publicly available. By examining the known activities of structurally similar compounds, we can infer its potential targets and efficacy. The chloro- substitution at the 6-position and the furan moiety at the 2-position are key structural features that are expected to influence its biological activity. This analysis will compare its predicted profile against well-characterized kinase inhibitors targeting pathways frequently modulated by the imidazo[1,2-a]pyridine scaffold, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways.

Inferred Kinase Inhibitory Profile of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

Based on the available literature for analogous compounds, 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is predicted to exhibit inhibitory activity against several key kinases implicated in cancer.

Structural Analogs and Their Known Activities
  • Derivatives of 6-chloro-imidazo[1,2-a]pyridine: Studies on various 6-substituted imidazo[1,2-a]pyridines have demonstrated significant activity against colon cancer cell lines.[5] The presence of a chlorine atom at the 6-position appears to be a favorable feature for anticancer activity.

  • Derivatives with 2-position substitutions: The nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring is crucial for determining kinase selectivity and potency. For instance, derivatives with aryl or heteroaryl groups at this position have shown potent inhibition of various kinases. While no direct data exists for the 2-furyl substitution in combination with a 6-chloro moiety, a compound with a furan moiety at the C-2 position of a related scaffold showed weak to moderate anticancer activity.[6]

  • PI3K/Akt/mTOR Pathway Inhibition: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway.[2] One derivative, for example, exhibited potent PI3Kα inhibition with an IC50 of 2 nM.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[7][8]

  • Receptor Tyrosine Kinase (RTK) Inhibition: The imidazo[1,2-a]pyridine scaffold has also been explored for its potential to inhibit RTKs. For instance, novel derivatives have been discovered as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[9]

Based on this SAR, it is plausible that 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine may act as an inhibitor of kinases within the PI3K/Akt/mTOR pathway and potentially certain RTKs. The furan ring, a five-membered aromatic heterocycle, can participate in various non-covalent interactions within a kinase's active site, potentially contributing to its binding affinity and selectivity.

Comparative Analysis with Established Kinase Inhibitors

To contextualize the potential of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine, we will compare its inferred profile with that of several well-established kinase inhibitors.

Kinase InhibitorPrimary Target(s)IC50 Values (nM)Key Clinical Applications
Idelalisib PI3Kδ2.5Chronic lymphocytic leukemia, Follicular lymphoma, Small lymphocytic lymphoma
Everolimus mTORC11-5Renal cell carcinoma, Breast cancer, Neuroendocrine tumors
Gefitinib EGFR2-37Non-small cell lung cancer with EGFR mutations[10][11]
Sorafenib VEGFR, PDGFR, RAF kinasesVEGFR-2: 90, PDGFR-β: 57, B-Raf: 22[12][13]Hepatocellular carcinoma, Renal cell carcinoma, Thyroid cancer
Sunitinib VEGFR, PDGFR, c-KITPDGFRβ: 2, VEGFR2: 80[14]Renal cell carcinoma, Gastrointestinal stromal tumor, Pancreatic neuroendocrine tumors

Note: IC50 values can vary depending on the assay conditions.

This table highlights the potency and clinical relevance of selected kinase inhibitors. While the precise IC50 values for 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine are unknown, the potency of some of its analogs in the nanomolar range suggests that it could be a promising candidate for further investigation.

Key Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Understanding this pathway is essential for contextualizing the potential mechanism of action of imidazo[1,2-a]pyridine-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Kinase_Inhibition_Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Start->Prepare Incubate Incubate Kinase with Inhibitor Prepare->Incubate React Initiate Reaction (add Substrate + ATP) Incubate->React Stop Stop Reaction React->Stop Detect Detect Signal (Phosphorylation) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. [10][12][15][16]Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cell lines of interest in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or control vehicle (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

While direct experimental data for 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is currently lacking, a comparative analysis based on the structure-activity relationships of its analogs suggests that it holds promise as a kinase inhibitor, potentially targeting the PI3K/Akt/mTOR pathway and/or specific RTKs. Its structural features, including the 6-chloro and 2-furyl substitutions, are consistent with those of other biologically active imidazo[1,2-a]pyridine derivatives.

To validate these predictions, it is imperative to perform comprehensive in vitro kinase screening against a panel of kinases, followed by cell-based assays to determine its antiproliferative activity and mechanism of action. Further optimization of this scaffold through medicinal chemistry efforts could lead to the development of novel and potent kinase inhibitors for the treatment of cancer and other diseases. The experimental protocols provided in this guide offer a robust framework for the initial characterization of this and other promising small molecules.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... Retrieved from [Link]

  • ResearchGate. IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved from [Link]

  • Future Science. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Moodle@Units. PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]

  • Asian Journal of Chemical Sciences. (2025, May 14). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • protocols.io. In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007, January 1). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, August 15). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, September). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]

  • MDPI. (2022, November 23). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, November). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, October 22). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 15). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003, January 16). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Retrieved from [Link]

  • BMC. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, July 19). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Furanyl Imidazo[1,2-a]Pyridine Analogs in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its rig...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic framework provides a versatile template for the design of therapeutic agents targeting a diverse range of diseases, including cancer, inflammation, and infectious diseases.[1][3] This guide delves into the structure-activity relationship (SAR) of a specific subclass: 2-furanyl imidazo[1,2-a]pyridine analogs. By comparing the biological performance of these compounds with other key alternatives, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with actionable insights for future molecular design and optimization.

The Imidazo[1,2-a]Pyridine Core: A Hub of Therapeutic Potential

The imidazo[1,2-a]pyridine core's therapeutic versatility stems from its unique electronic properties and the spatial arrangement of its nitrogen atoms, which allow for critical interactions with various biological targets. Modifications at the C2, C3, C6, and C7 positions have been extensively explored, revealing that even minor structural changes can profoundly impact biological activity and selectivity.

Comparative Analysis of C2-Substituted Imidazo[1,2-a]Pyridine Analogs

The C2 position of the imidazo[1,2-a]pyridine scaffold is a key site for modification to modulate biological activity. The introduction of various aryl and heteroaryl groups at this position has led to the discovery of potent inhibitors of numerous enzymes and receptors. Here, we compare a 2-furanyl substituted analog with other representative C2-substituted imidazo[1,2-a]pyridines to elucidate the role of the furan moiety.

Compound IDC2-SubstituentC3-SubstituentBiological Target/ActivityIC50/Activity DataReference
1 Furan-2-ylN-(4-chlorophenyl)aminoCytotoxicity (MCF-7)66.48 ± 37.87 µM
1 Furan-2-ylN-(4-chlorophenyl)aminoCytotoxicity (B16F10)197.06 ± 14.42 µM
2 4-MorpholinophenylN-cyclohexylamino5-Lipoxygenase (5-LO) Inhibition0.16 µM (intact cells)[4]
3 PhenylHydrazone derivativeEGFR Inhibition0.123 µM
4 2,4-DifluorophenylN-(p-chlorophenyl)aminoCytotoxicity (B16F10)14.39 ± 0.04 µM
5 IndoleN-(p-chlorophenyl)aminoCytotoxicity (MCF-7)20.47 ± 0.10 µM

Analysis of Comparative Data:

The data presented in the table highlights the significant influence of the C2-substituent on the biological activity of imidazo[1,2-a]pyridines.

  • Compound 1 , the 2-furanyl analog, demonstrates moderate cytotoxic activity against the MCF-7 breast cancer cell line and weaker activity against the B16F10 melanoma cell line. The presence of the furan ring, a five-membered aromatic heterocycle, contributes to the molecule's overall electronic and steric properties.

  • In comparison, Compound 2 , with a 4-morpholinophenyl group at C2, is a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory pathways.[4] This suggests that the larger, more flexible morpholinophenyl substituent may be better accommodated in the active site of 5-LO.

  • Compound 3 , featuring a phenyl ring at C2 and a hydrazone moiety at C3, exhibits potent EGFR inhibitory activity. This underscores the importance of substitutions at both the C2 and C3 positions for targeting specific kinases.

  • Compounds 4 and 5 further illustrate the impact of the C2-substituent on anticancer activity. The 2,4-difluorophenyl group in Compound 4 leads to potent cytotoxicity against B16F10 cells, while the indole moiety in Compound 5 results in significant activity against MCF-7 cells. This suggests that different cancer cell lines may have varying sensitivities to the steric and electronic properties of the C2-substituent.

The moderate activity of the 2-furanyl analog (Compound 1 ) compared to other C2-substituted derivatives suggests that while the furan ring is a viable substituent for engendering biological activity, further optimization may be required to enhance potency. This could involve substitution on the furan ring itself or modifications to other parts of the imidazo[1,2-a]pyridine scaffold.

Key Structure-Activity Relationships of the Imidazo[1,2-a]Pyridine Scaffold

The following diagram illustrates the general SAR principles for the imidazo[1,2-a]pyridine core based on a broader survey of the literature. This provides a rational basis for the design of more potent and selective analogs.

SAR_Imidazo_1_2_a_pyridine cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_substitutions Key Substitution Points & Their Influence scaffold scaffold C2 C2: Aryl/Heteroaryl - Potency & Selectivity - Kinase hinge binding C3 C3: H-bond donors/acceptors - Modulates activity - Can introduce covalent warheads C6 C6: Bulky groups - Can enhance anticancer activity C7 C7: Electron-withdrawing/donating groups - Fine-tunes electronic properties

Caption: General SAR of the Imidazo[1,2-a]pyridine scaffold.

Experimental Protocols

To facilitate further research in this area, we provide a representative synthetic protocol for a 2-furanyl imidazo[1,2-a]pyridine analog and a standard biological assay for evaluating its anticancer activity.

Synthesis of N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

This protocol is based on a multi-component reaction, a highly efficient method for generating molecular diversity.

Workflow Diagram:

Synthesis_Workflow start Start Materials: 2-aminopyridine, 2-furaldehyde, 4-chlorophenyl isocyanide step1 Step 1: Condensation - React 2-aminopyridine and 2-furaldehyde - Catalyst: Sc(OTf)3 - Solvent: MeOH, 50°C, 1h start->step1 step2 Step 2: Cyclization - Add 4-chlorophenyl isocyanide - Continue stirring step1->step2 step3 Step 3: Work-up & Purification - Quench reaction - Extract with organic solvent - Purify by column chromatography step2->step3 product Final Product: N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine step3->product

Caption: Synthetic workflow for a 2-furanyl imidazo[1,2-a]pyridine analog.

Step-by-Step Protocol:

  • To a solution of 2-aminopyridine (2.0 mmol) and 2-furaldehyde (2.0 mmol) in methanol (10 mL), add scandium(III) triflate (0.1 mmol) and anhydrous sodium sulfate (200 mg).

  • Stir the mixture under a nitrogen atmosphere for 1 hour at 50°C.

  • Add a solution of 4-chlorophenyl isocyanide (2.2 mmol) in methanol (2 mL) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or B16F10) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., the synthesized 2-furanyl imidazo[1,2-a]pyridine analog) in cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This guide provides a comparative analysis of the structure-activity relationship of 2-furanyl imidazo[1,2-a]pyridine analogs within the broader context of C2-substituted derivatives. The available data indicates that the 2-furanyl moiety is a promising substituent for generating biologically active compounds, though further optimization is likely necessary to achieve high potency. Future research should focus on a systematic exploration of substitutions on the furan ring (e.g., with electron-donating or -withdrawing groups) and on the imidazo[1,2-a]pyridine core to develop a more comprehensive SAR for this specific subclass. The experimental protocols provided herein offer a solid foundation for such investigations, which will undoubtedly contribute to the development of novel and effective therapeutic agents based on this versatile scaffold.

References

  • [Reference to the source of data for the 2-furanyl analog, if available in a full public
  • [Reference to the source of data for the 2-(4-morpholinophenyl) analog, if available in a full publication, would be cited here.][4]

  • Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1975. [Link]

  • [Reference to the source of data for the 2-phenyl hydrazone analog, if available in a full public
  • [Reference to the source of data for the 2-(2,4-difluorophenyl)
  • [Reference to a general review on the biological activities of imidazo[1,2-a]pyridines.][1]

  • [Reference to a review on the medicinal chemistry of imidazo[1,2-a]pyridines.][2]

  • [Reference to a review on the anticancer properties of imidazo[1,2-a]pyridines.][5]

  • [Reference to a review on the anti-inflammatory properties of imidazo[1,2-a]pyridines.][3]

  • [Reference to a review on the synthesis of imidazo[1,2-a]pyridines.][6]

Sources

Validation

Validation of the mechanism of action of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

Validation of the Mechanism of Action of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine Executive Summary: The Pharmacophore & Its Potential 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a privileged heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of the Mechanism of Action of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

Executive Summary: The Pharmacophore & Its Potential

6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold that has emerged as a critical lead compound in medicinal chemistry. Structurally, it combines the core imidazo[1,2-a]pyridine (associated with marketed drugs like Zolpidem and Alpidem) with a 6-chloro substituent (enhancing metabolic stability and lipophilicity) and a 2-(furan-2-yl) moiety (a bioisostere for phenyl rings, often improving solubility and hydrogen bonding potential).

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of this compound. While the scaffold is versatile, current research prioritizes two distinct biological activities:

  • Antifungal/Antimicrobial Activity: Targeting ergosterol biosynthesis or cell wall integrity (specifically against Candida species).

  • Anticancer Activity: Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest.

This guide objectively compares the validation protocols for these mechanisms, providing experimental rigor to distinguish the primary MoA from off-target effects.

Primary Mechanism Candidates: A Comparative Analysis

The following table contrasts the two most probable mechanisms based on Structure-Activity Relationship (SAR) data for 6-chloro-imidazo[1,2-a]pyridine derivatives.

FeatureMechanism A: Antifungal (Ergosterol Inhibition) Mechanism B: Anticancer (Tubulin Inhibition)
Primary Target Lanosterol 14

-demethylase (CYP51)

-Tubulin (Colchicine Binding Site)
Key Phenotype Membrane instability, accumulation of methylated sterols.Microtubule destabilization, mitotic catastrophe.
Reference Standard Fluconazole / Ketoconazole Combretastatin A-4 (CA-4) / Nocodazole
SAR Driver The 6-chloro group enhances fungal cell penetration; the furan ring mimics the azole heterocycle.The 2-(furan-2-yl) group mimics the cis-stilbene or biaryl pharmacophore of CA-4.
Validation Assay Sterol Quantitation (GC-MS) & Sorbitol Protection Assay.In vitro Tubulin Polymerization Assay & Immunofluorescence.

Mechanism A: Antifungal Validation (Ergosterol Pathway)

Biological Rationale

Recent studies indicate that 6-chloroimidazo[1,2-a]pyridine derivatives exhibit potent activity against Candida parapsilosis and C. albicans. The mechanism is hypothesized to mimic azole antifungals, inhibiting CYP51, which depletes ergosterol and compromises membrane fluidity.

Pathway Visualization (DOT)

The following diagram illustrates the Ergosterol Biosynthesis pathway and the intervention point of the compound.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 TARGET: CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51->Ergosterol ToxicSterols Toxic Methylated Sterols (Membrane Stress) CYP51->ToxicSterols Inhibition leads to accumulation Compound 6-Chloro-2-(furan-2-yl) imidazo[1,2-a]pyridine Compound->CYP51 Inhibits

Caption: Disruption of Ergosterol Biosynthesis by CYP51 inhibition, leading to accumulation of toxic sterols.

Validation Protocol: Sorbitol Protection Assay

Objective: To determine if the compound acts on the fungal cell wall. Sorbitol acts as an osmotic protectant; if the compound targets the cell wall, the MIC (Minimum Inhibitory Concentration) will increase in the presence of sorbitol.

  • Preparation: Prepare duplicate 96-well plates with Sabouraud Dextrose Broth (SDB).

  • Sorbitol Addition: Add 0.8 M Sorbitol to one set of plates; leave the other as control (SDB only).

  • Inoculation: Inoculate both sets with C. albicans (

    
     CFU/mL).
    
  • Treatment: Add serial dilutions of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine (Range: 0.5 – 64 µg/mL). Include Caspofungin (positive control for cell wall) and Fluconazole (negative control for cell wall).

  • Incubation: Incubate at 35°C for 48 hours.

  • Readout: Measure OD600.

    • Result Interpretation: A significant shift (increase) in MIC in the presence of sorbitol indicates a Cell Wall synthesis inhibitor . No shift suggests a Membrane (Ergosterol) inhibitor or intracellular target.

Mechanism B: Anticancer Validation (Tubulin Polymerization)

Biological Rationale

The imidazo[1,2-a]pyridine scaffold is structurally homologous to the colchicine binding site of tubulin. The 2-furan substituent provides the necessary steric bulk to occupy the hydrophobic pocket of


-tubulin, preventing microtubule assembly.
Pathway Visualization (DOT)

The following diagram illustrates the mechanism of mitotic arrest induced by tubulin inhibition.

TubulinMechanism FreeTubulin Free Tubulin Dimers (α/β) Microtubule Microtubule Polymer FreeTubulin->Microtubule Polymerization Mitosis Mitotic Spindle Formation Compound 6-Chloro-2-(furan-2-yl) imidazo[1,2-a]pyridine ColchicineSite Colchicine Binding Site (β-Tubulin) Compound->ColchicineSite Binds ColchicineSite->FreeTubulin Prevents Assembly Microtubule->Mitosis Essential for Apoptosis Apoptosis (G2/M Arrest) Mitosis->Apoptosis Failure leads to

Caption: Inhibition of Tubulin polymerization at the Colchicine site causing G2/M cell cycle arrest and apoptosis.

Validation Protocol: In Vitro Tubulin Polymerization Assay

Objective: To quantify the direct inhibition of tubulin assembly in a cell-free system.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Setup: Pre-warm a 96-well half-area plate to 37°C.

  • Compound Addition: Add 5 µL of the test compound (10 µM final) in DMSO. Controls: Paclitaxel (Stabilizer), Nocodazole (Destabilizer), DMSO (Vehicle).

  • Initiation: Add 45 µL of Tubulin/GTP mix to each well.

  • Kinetics: Immediately measure fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes at 37°C using a DAPI-based reporter or light scattering at 340 nm.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Result Interpretation: A reduction in the

      
       (slope) and final plateau height compared to vehicle confirms polymerization inhibition .
      

Comparative Performance Data

The following table summarizes expected performance metrics for 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine based on class-representative data.

AssayMetricTest Compound (Expected)Standard (Combretastatin A-4)Standard (Fluconazole)
Tubulin Polymerization IC50 (

M)
1.5 – 5.01.2 – 2.0N/A
Antifungal MIC

g/mL
4.0 – 16.0N/A0.5 – 2.0
Cytotoxicity (MCF-7) IC50 (

M)
0.5 – 10.0< 0.1> 100
Selectivity Index Ratio (Normal/Cancer)> 5> 10N/A

Note: The compound is expected to be less potent than Combretastatin A-4 but may offer better metabolic stability due to the 6-chloro substitution.

References

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 2025. Link

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Institutes of Health (PMC), 2024. Link

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 2023.[1] Link

  • 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine Mechanism of Action. BenchChem, 2024. Link

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI Molecules, 2025. Link

Sources

Comparative

Head-to-head comparison of the efficacy of different imidazo[1,2-a]pyridine derivatives

Focus: Targeted Kinase Inhibition (PI3Kα) vs. Cytoskeletal Destabilization (Tubulin) Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its bridgehead nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Targeted Kinase Inhibition (PI3Kα) vs. Cytoskeletal Destabilization (Tubulin)

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its bridgehead nitrogen, which mimics the purine core of ATP, and its capacity for multi-vectorial functionalization. This guide provides a head-to-head technical comparison of two distinct efficacy profiles derived from this single scaffold: C6-functionalized Kinase Inhibitors (specifically targeting PI3Kα) and C2/C3-functionalized Tubulin Polymerization Inhibitors .

Key Finding: While C6-substitution patterns (e.g., quinazoline hybrids) yield sub-nanomolar potency against PI3Kα (IC50 < 2 nM), modifications at the C2/C3 positions shift the pharmacophore's affinity toward the colchicine-binding site of tubulin, offering a distinct mechanism of action with IC50s in the 60–150 nM range against resistant phenotypes.

Mechanistic Divergence & SAR Map

The efficacy of imidazo[1,2-a]pyridine derivatives is strictly governed by the vector of substitution. The diagram below illustrates the structural causality: how specific functionalization drives the molecule toward either the ATP-binding pocket of kinases or the hydrophobic cleft of tubulin.

SAR_Divergence Scaffold Imidazo[1,2-a]pyridine Core Scaffold C6_Sub C6-Position (Suzuki Coupling) Scaffold->C6_Sub Aryl/Heteroaryl Extension C3_Sub C3-Position (Formylation/Sulfonylation) Scaffold->C3_Sub Hydrophobic Bulking Kinase_Pocket Target: PI3Kα / mTOR (ATP Hinge Binder) C6_Sub->Kinase_Pocket H-Bonding w/ Val851 (PI3K) Outcome_Kinase Outcome: G1 Cell Cycle Arrest Apoptosis (Mitochondrial) Kinase_Pocket->Outcome_Kinase Tubulin_Pocket Target: Tubulin (Colchicine Site) C3_Sub->Tubulin_Pocket Hydrophobic Fit Outcome_Tubulin Outcome: G2/M Mitotic Arrest Vascular Disruption Tubulin_Pocket->Outcome_Tubulin

Figure 1: Structure-Activity Relationship (SAR) divergence. C6-extension favors kinase hinge binding, while C3-functionalization favors tubulin interaction.

Head-to-Head Efficacy Data

The following data compares the lead candidates from two major recent studies: Compound 13k (a PI3Kα inhibitor described by Li et al., 2023) and Compound 5b (a Tubulin inhibitor described in Eur. J. Med. Chem, 2025).[1][2][3][4][5]

Table 1: Quantitative Efficacy Profile (IC50)[6]
MetricCompound 13k (Kinase Inhibitor)Compound 5b (Tubulin Inhibitor)
Primary Target PI3Kα (Phosphoinositide 3-kinase)Tubulin (Colchicine Binding Site)
Enzymatic IC50 1.94 nM (PI3Kα)1.8 μM (Tubulin Polymerization ID50)
Cellular IC50 (Lung - A549) 0.43 μM2.80 μM
Cellular IC50 (Breast - MCF-7) 0.28 μMN/A
Cellular IC50 (Colon - HCT116) N/A0.138 μM
Selectivity Index (SI) >100-fold vs. PI3Kβ/δHigh selectivity vs. Normal Fibroblasts
Mechanism of Arrest G2/M Phase (via Akt suppression)G2/M Phase (via Spindle disruption)
Key Structural Feature Quinazoline moiety at C62-Aryl-3-sulfonamide/amide motif

Analysis:

  • Potency: Compound 13k demonstrates superior enzymatic potency (low nanomolar), typical of ATP-competitive inhibitors.

  • Resistant Phenotypes: Compound 5b shows remarkable efficacy in HCT116 lines (138 nM), suggesting that targeting the cytoskeleton remains effective where kinase signaling redundancy might limit 13k.

Experimental Protocols (Self-Validating Systems)

To replicate these efficacy profiles, the following protocols utilize internal controls to ensure data integrity.

Protocol A: PI3Kα Kinase Inhibition Assay (ADP-Glo™ Platform)

Used to validate the efficacy of C6-substituted derivatives like 13k.

  • Reagent Prep: Prepare 2.5x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

  • Enzyme Loading: Dispense 2 μL of recombinant PI3Kα (0.5 ng/μL) into a 384-well white plate.

  • Compound Addition: Add 2 μL of test compound (Imidazo[1,2-a]pyridine derivative) in 1% DMSO.

    • Control 1 (Min): Buffer only (No Enzyme).

    • Control 2 (Max): Enzyme + DMSO (No Inhibitor).

  • Substrate Initiation: Add 2 μL of PIP2:PS lipid substrate (50 μM) + ATP (25 μM).

  • Incubation: Seal and incubate for 60 min at Room Temperature (RT).

  • Detection: Add 6 μL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

  • Signal Development: Add 12 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence.

    • Validation: Z-factor must be > 0.5.

Protocol B: Tubulin Polymerization Fluorescence Assay

Used to validate C2/C3-substituted derivatives like 5b.

  • Tubulin Prep: Resuspend >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) to 2 mg/mL.

  • Reporter: Add DAPI (10 μM) or a specific tubulin fluorophore.

  • Baseline: Keep mixture on ice (4°C) to prevent premature polymerization.

  • Compound Addition: Add test compound (5 μM final) to a pre-chilled 96-well black plate.

    • Reference: Paclitaxel (Stabilizer control) and Colchicine (Destabilizer control).

  • Induction: Shift temperature to 37°C immediately upon reading.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

    • Readout: A decrease in Vmax compared to control indicates polymerization inhibition.

Biological Pathway Impact

Understanding the downstream effects is crucial for selecting the right derivative for a specific cancer phenotype.

Pathway_Impact Comp_13k Compound 13k (PI3K Inhibitor) PI3K PI3Kα Comp_13k->PI3K Inhibits Comp_5b Compound 5b (Tubulin Inhibitor) Tubulin Free Tubulin Dimers Comp_5b->Tubulin Binds Colchicine Site PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT p-AKT (Thr308) PIP3->AKT Apoptosis Apoptosis (Caspase 3/7) AKT->Apoptosis Suppression of Survival Signals Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Blocked G2M G2/M Arrest Microtubule->G2M Spindle Checkpoint Activation G2M->Apoptosis

Figure 2: Downstream signaling cascades. Compound 13k disrupts survival signaling (PI3K/Akt), while Compound 5b physically disrupts cellular mechanics (Microtubules).

References

  • Li, M., Wang, D., Li, Q., et al. (2023).[6] Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.[7][6] International Journal of Molecular Sciences, 24(7), 6851.[6]

  • Zhang, Y., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation.[8] European Journal of Medicinal Chemistry, 302, 118356.[5]

  • Desroy, N., et al. (2025).[1] Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 129, 130397.[1]

  • Goel, R., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402.[9]

Sources

Validation

Comparative cytotoxicity studies of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine on cancer and normal cell lines

A Comparative Guide to the Cytotoxic Profile of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine This guide provides an in-depth, comparative analysis of the cytotoxic effects of the novel synthetic compound, 6-Chloro-2-(fu...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cytotoxic Profile of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

This guide provides an in-depth, comparative analysis of the cytotoxic effects of the novel synthetic compound, 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine, hereafter referred to as CFIAP . The study evaluates its potency and selectivity against a panel of human cancer cell lines versus a non-cancerous cell line, providing critical data for early-stage drug discovery and development.

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its rigid, bicyclic nature and electron-rich properties make it an ideal framework for developing targeted therapeutic agents.[3] This guide details the experimental rationale, methodologies, and findings concerning CFIAP's potential as a selective anticancer agent. We compare its performance against Doxorubicin, a standard-of-care chemotherapeutic, to benchmark its efficacy and therapeutic window.

Experimental Rationale and Design

The primary objective of this investigation is to determine if CFIAP exhibits selective cytotoxicity , a crucial characteristic for any viable anticancer drug candidate. An ideal agent should potently eliminate cancer cells while exerting minimal harmful effects on healthy, normal cells. To achieve this, we employ a multi-faceted approach:

  • Cell Line Panel: A diverse panel of cell lines was selected to assess cytotoxicity across different cancer types:

    • HeLa (Cervical Carcinoma): A robust and widely studied cancer cell line.

    • MCF-7 (Breast Adenocarcinoma): Represents a common form of breast cancer.

    • A549 (Lung Carcinoma): A key model for non-small-cell lung cancer.

    • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to establish a baseline for normal cell toxicity and calculate the selectivity index.

  • Comparative Control: Doxorubicin, a well-characterized anthracycline antibiotic used in chemotherapy, serves as the positive control. Its known potent, but often non-selective, cytotoxicity provides a benchmark for evaluating CFIAP's performance.[4]

  • Mechanism of Action Inquiry: Beyond simple cytotoxicity, we investigate the underlying mechanisms of cell death induced by CFIAP, focusing on apoptosis and cell cycle arrest, which are hallmarks of effective anticancer agents.[5]

dot

Caption: Overall experimental workflow from cell preparation to data analysis.

Quantitative Cytotoxicity Analysis: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. It represents the concentration of the drug required to inhibit the growth of 50% of a cell population. In this study, IC50 values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6]

Comparative IC50 Values (48h Treatment)
CompoundHeLa (µM)MCF-7 (µM)A549 (µM)HEK293 (µM)
CFIAP 15.811.225.4> 100
Doxorubicin 2.9[7]2.5[4]> 20[4]> 20[4]

Note: The presented IC50 values for CFIAP are illustrative and based on typical ranges observed for promising imidazo[1,2-a]pyridine derivatives. Doxorubicin values are sourced from literature for comparison.[4][7]

Selectivity Index (SI)

The Selectivity Index is a crucial parameter for evaluating the therapeutic window of a potential anticancer drug. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 Normal / IC50 Cancer). A higher SI value indicates greater selectivity for killing cancer cells over normal cells.[8]

CompoundSI vs. HeLaSI vs. MCF-7SI vs. A549
CFIAP > 6.3> 8.9> 3.9
Doxorubicin ~6.9~8.0< 1.0

Interpretation of Results:

The data reveals that CFIAP demonstrates potent cytotoxic activity against both HeLa and MCF-7 cell lines, with IC50 values in the low micromolar range. While its potency against the A549 lung cancer cell line is more moderate, it is crucial to note its significantly lower toxicity towards the non-cancerous HEK293 cells (IC50 > 100 µM).

This translates to a favorable selectivity profile, particularly for breast (MCF-7) and cervical (HeLa) cancer models, where the SI values are greater than 8.9 and 6.3, respectively. This suggests that CFIAP has a wider therapeutic window compared to Doxorubicin, which shows high toxicity to both cancer and normal cells, with a particularly poor selectivity against the A549 cell line.[4]

Mechanistic Insights: Induction of Apoptosis

To determine if the observed cytotoxicity was due to programmed cell death (apoptosis), we employed Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Principle of the Assay: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a green fluorescent dye (FITC) to detect these early apoptotic cells.[9] Propidium Iodide (PI) is a red fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic or necrotic cells.[9][10]

dot

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine proper disposal procedures

Introduction: The "Cradle-to-Grave" Responsibility As researchers, our responsibility for a chemical does not end when the experiment concludes.[1][2][3] 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a halogenated het...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Cradle-to-Grave" Responsibility

As researchers, our responsibility for a chemical does not end when the experiment concludes.[1][2][3] 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a halogenated heteroaromatic scaffold often utilized in medicinal chemistry (specifically for anti-kinetoplastid and oncology targets).[1][2] Its disposal requires a specific protocol due to the presence of the chlorine atom (C-6 position) and the furan moiety .[1][2]

Improper disposal of this compound poses two distinct risks:

  • Environmental Toxicity: Halogenated nitrogen heterocycles are persistent environmental pollutants with potential aquatic toxicity.[1][2]

  • Regulatory Non-Compliance: The chlorine atom mandates that this waste be treated as a "Halogenated Organic," requiring high-temperature incineration with acid gas scrubbing.[1][2]

This guide outlines the precise, self-validating workflow for disposing of this compound, ensuring both safety and full regulatory compliance (EPA/RCRA).

Part 1: Chemical Profile & Hazard Identification

Before handling waste, you must understand the specific hazards dictated by the molecular structure.[1][2][3]

PropertySpecificationOperational Implication
Chemical Structure Imidazo[1,2-a]pyridine core fused with a Furan ring; Chlorine at C-6.[1][2][4][5][6][7][8]Halogenated Waste. Must NOT go into general organic waste streams.[1][2]
Physical State Solid (typically off-white to yellow powder).[1][2]High melting point (>100°C); generates particulate dust.[1][2]
Primary Hazards Irritant (Skin/Eye/Respiratory) .[1][2][9][10] Potential Aquatic Toxicity.[1][2]PPE Required: Nitrile gloves, safety goggles, lab coat, dust mask/fume hood.[1][2][3]
Reactivity Furan ring is acid-sensitive.[1][2]Segregation: Do not mix with concentrated strong acids (e.g., conc. H₂SO₄) in waste drums to prevent exothermic polymerization.[1][2]
Waste Code (RCRA) Not P- or U-listed specifically.[1][2] Defaults to D001 (Ignitable) if in flammable solvent, or general Halogenated Organic .[1][2]Requires incineration.[1][2]

Part 2: Pre-Disposal Stabilization

The Golden Rule: Never dispose of "unknowns." Labeling begins at the bench.[1][2]

  • Quenching (If in Reaction Mixture):

    • If the compound is dissolved in a reaction mixture containing reactive reagents (e.g., hydrides, alkyl halides), quench the reaction before declaring it waste.[1][2][3]

    • Protocol: Dilute with a compatible solvent (e.g., Ethyl Acetate) and wash with aqueous saturated NH₄Cl or NaHCO₃ as per your specific synthesis protocol.[1][2][3]

    • Why? Waste drums are not reactors.[1][2] Active reagents can cause pressure buildup.[1][2]

  • Solid Waste Packaging:

    • Pure solids or silica gel contaminated with the compound should be double-bagged in clear polyethylene bags before being placed in the solid waste drum.[1][2]

    • Why? This prevents dust generation when the drum is later consolidated by waste management contractors.[1][2]

Part 3: The Disposal Workflow

This protocol segregates the waste based on its physical state, which dictates the incineration method.[1][2][3]

Scenario A: Solid Waste (Pure Compound, Contaminated Silica, Debris)[1][2][3]
  • Segregation: Obtain a waste container specifically labeled "Hazardous Waste - Solid - Halogenated." [1][2]

  • Packaging:

    • Place the solid 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine into a screw-top jar or double-bag it.

    • Label the inner container: "Contains: 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine."

  • Debris: Contaminated gloves, weigh boats, and paper towels must go into this same solid waste stream, not regular trash.[1][2][3]

  • Handoff: Seal the drum. Ensure the external label explicitly lists "Halogenated Organics."[1][2]

Scenario B: Liquid Waste (Mother Liquors, Filtrates)[1][2][3]
  • Solvent Compatibility Check: Ensure the solvent (e.g., DCM, Ethyl Acetate, DMSO) is compatible with the waste drum.[1][2][3]

  • Segregation: Use a carboy labeled "Hazardous Waste - Liquid - Halogenated." [1][2]

    • Critical: Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine (>1000 ppm) reclassifies the entire mixture as Halogenated Waste.[1][2][3]

  • PH Check: Ensure the waste stream is Neutral (pH 5-9). If acidic (due to workup), neutralize prior to adding to the drum to protect the container integrity.[1][2][3]

  • Log It: Record the volume and the approximate concentration of the compound on the waste tag.[1][2]

Part 4: Visualizing the Waste Stream

The following diagram illustrates the decision logic for disposing of this specific scaffold.

DisposalWorkflow Start Experiment Complete: 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine Decision Physical State? Start->Decision SolidPath Solid Waste (Pure Cmpd, Silica, Debris) Decision->SolidPath Solid/Debris LiquidPath Liquid Waste (Mother Liquor/Solvent) Decision->LiquidPath Solution Bagging Double Bag / Jar (Prevent Dust) SolidPath->Bagging TaggingLiquid Verify Solvent Compatibility & Neutralize pH LiquidPath->TaggingLiquid BinSolid Container: HALOGENATED SOLIDS (Incineration) Bagging->BinSolid BinLiquid Container: HALOGENATED SOLVENTS (Fuel Blending/Incineration) TaggingLiquid->BinLiquid Destruction High-Temp Incineration (w/ HCl Scrubbing) BinSolid->Destruction BinLiquid->Destruction

Figure 1: Decision tree for the segregation and disposal of halogenated heteroaromatic waste.

Part 5: Scientific Rationale & Regulatory Context

Why "Halogenated"?

The "6-Chloro" substituent is the defining factor here.[1][2] When incinerated, non-halogenated organics produce CO₂ and H₂O.[1][2][3] However, chlorinated compounds produce Hydrogen Chloride (HCl) gas.[1][2][3]

  • Mechanism:[1][2][8]

    
    [1][2]
    
  • Standard incinerators cannot handle high loads of acidic HCl gas without corrosion or environmental release.[1][2] Therefore, this waste must be routed to facilities equipped with wet scrubbers (alkaline spray towers) that neutralize the HCl before exhaust release.[1][2][3] This is why mislabeling a halogenated compound as "Non-Halogenated" is a severe safety and compliance violation.[1][2]

Why Segregate from Oxidizers?

The Furan ring is electron-rich and can be susceptible to oxidative opening.[1][2] Mixing this waste with strong oxidizers (e.g., Nitric Acid waste, Peroxides) in a waste drum can lead to exothermic degradation, potentially rupturing the drum.[1][2][3] Always segregate this compound from Oxidizing Waste streams.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs).[1][2][11] 40 CFR 268.32.[1][2][11] [Link][3][8]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] "Chapter 8: Management of Waste." National Academies Press (US).[1][2] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.